molecular formula C10H10BrN B1449419 7-Bromo-3,5-dimethyl-1H-indole CAS No. 1360946-99-1

7-Bromo-3,5-dimethyl-1H-indole

Cat. No.: B1449419
CAS No.: 1360946-99-1
M. Wt: 224.1 g/mol
InChI Key: YCBVXFAPWKJQEO-UHFFFAOYSA-N
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Description

7-Bromo-3,5-dimethyl-1H-indole is a substituted indole derivative intended for research and experimental use in life sciences. The indole scaffold is a privileged structure in medicinal chemistry and is found in numerous compounds with diverse biological activities . Bromo- and alkyl-substituted indoles like this one serve as key synthetic intermediates and building blocks for developing novel bioactive molecules . Researchers utilize these compounds in various applications, including the synthesis of potential protein kinase inhibitors for cancer research , the development of antimicrobial and antioxidant agents , and as precursors for more complex molecular architectures such as phosphonium salts and organometallic ligands . The specific bromine and methyl substituents on the indole core modify its electronic properties and steric profile, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for structure-activity relationship (SAR) studies and for exploring new chemical spaces in drug discovery and organic synthesis. The product is for research use only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3,5-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-6-3-8-7(2)5-12-10(8)9(11)4-6/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBVXFAPWKJQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-3,5-dimethyl-1H-indole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indole Scaffold in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1] Its unique electronic properties and versatile reactivity make it a privileged scaffold for engaging with a wide array of biological targets. The strategic introduction of substituents onto the indole ring allows for the fine-tuning of a molecule's steric and electronic profile, thereby modulating its pharmacological activity. This guide focuses on a specific, yet underexplored derivative, 7-Bromo-3,5-dimethyl-1H-indole , a compound poised for application in modern drug discovery programs, particularly in the realm of kinase inhibitors.[2][3]

Due to the limited availability of direct experimental data for 7-Bromo-3,5-dimethyl-1H-indole, this guide will provide a comprehensive overview based on established chemical principles and data from closely related analogs. We will detail a plausible synthetic route, predict its physicochemical and spectroscopic properties, and discuss its potential applications, offering a valuable resource for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The chemical structure of 7-Bromo-3,5-dimethyl-1H-indole features a bicyclic system with a bromine atom at the 7-position and methyl groups at the 3- and 5-positions of the indole ring.

Caption: Chemical structure of 7-Bromo-3,5-dimethyl-1H-indole.

The strategic placement of the bromine atom at the 7-position offers a valuable synthetic handle for further functionalization through cross-coupling reactions.[4] The methyl groups at the 3- and 5-positions influence the molecule's lipophilicity and steric profile, which can be crucial for its interaction with biological targets.

PropertyPredicted ValueRationale
Molecular Formula C₁₀H₁₀BrNBased on the chemical structure.
Molecular Weight 224.10 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidInferred from the appearance of similar bromoindoles.[5]
Melting Point > 100 °CExpected to be higher than 7-bromo-1H-indole (98-102 °C) due to increased molecular weight and potential for stronger intermolecular interactions from the methyl groups.[5]
Solubility Soluble in polar aprotic solvents (DMSO, DMF), slightly soluble in ethanol, and insoluble in water.Based on the solubility profile of 7-bromo-1H-indole.[5]
CAS Number Not assignedAs of early 2026, a specific CAS number for this compound has not been identified in public databases.

Proposed Synthesis via Fischer Indole Synthesis

A robust and logical route to 7-Bromo-3,5-dimethyl-1H-indole is the Fischer indole synthesis.[6] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone.[7]

Fischer_Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Fischer Indole Synthesis A 2-Bromo-4-methylaniline B (2-Bromo-4-methylphenyl)hydrazine A->B Diazotization & Reduction D Intermediate Hydrazone B->D C Acetone C->D Condensation E 7-Bromo-3,5-dimethyl-1H-indole D->E Acid-catalyzed Cyclization

Sources

Technical Guide: Solubility Profiling & Handling of 7-Bromo-3,5-dimethyl-1H-indole

[1]

Executive Summary

This technical guide provides a comprehensive solubility profile for 7-Bromo-3,5-dimethyl-1H-indole , a halogenated indole derivative frequently utilized as a scaffold in medicinal chemistry (e.g., for antiviral or anticancer lead optimization).[1] Due to the lipophilic nature of the bromo- and dimethyl- substituents, this compound exhibits distinct solubility characteristics compared to the parent indole.

Quick Reference: Predicted Solubility Matrix

Solvent Class Representative Solvents Solubility Status Application
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL) Stock solutions, biological assays
Chlorinated Dichloromethane (DCM), Chloroform Good (>20 mg/mL) Synthesis, extraction, chromatography
Ethers THF, 1,4-Dioxane Good Reaction media
Alcohols Methanol, Ethanol Moderate/Temperature Dependent Recrystallization, dilute stocks

| Aqueous | Water, PBS, Saline | Insoluble (<0.1 mg/mL) | Precipitation, washing |[2]

Physicochemical Basis of Solubility

To understand the solubility behavior of 7-Bromo-3,5-dimethyl-1H-indole, we must analyze its molecular architecture.[1] The solubility is governed by the competition between the crystal lattice energy (holding the solid together) and the solvation energy (interaction with the solvent).[2]

Structural Factors[1][3][4][5][6][7]
  • Indole Core (Lipophilic/Aromatic): The fused benzene and pyrrole rings create a planar, aromatic system that favors

    
     stacking interactions, increasing lattice energy and reducing solubility in non-aromatic solvents.[2]
    
  • 7-Bromo Substituent: The heavy halogen atom significantly increases the molecular weight and lipophilicity (LogP).[1][2] Bromine is hydrophobic and polarizable, enhancing solubility in chlorinated solvents (DCM) but drastically reducing water solubility.[2]

  • 3,5-Dimethyl Groups: Alkyl groups add steric bulk and further increase the partition coefficient (LogP).[2] While they disrupt some

    
    -stacking (potentially aiding solubility in organics), they make the molecule more "greasy," pushing it away from polar protic solvents like water.[2]
    
  • N-H Moiety (H-Bond Donor): The single hydrogen bond donor at the 1-position allows for interaction with H-bond acceptors (like the oxygen in DMSO or Acetone), which is the primary mechanism for its high solubility in polar aprotic solvents.[2]

Theoretical Partitioning

Based on structural analogs (e.g., 7-bromo-3-(2,2-dimethylpropyl)-1H-indole, LogP ~4.7), the estimated LogP for 7-Bromo-3,5-dimethyl-1H-indole lies between 3.8 and 4.5 .[1] This classifies it as a Class II (Low Solubility, High Permeability) compound in the Biopharmaceutics Classification System (BCS) context.[2]

Solvent Compatibility & Selection Strategy

Primary Solvents (Stock Solutions)

Dimethyl Sulfoxide (DMSO) is the gold standard for preparing stock solutions of this compound.[2] The sulfoxide oxygen acts as a strong H-bond acceptor for the indole N-H, while the methyl groups solvate the lipophilic core.[2]

  • Target Concentration: 10 mM to 50 mM stocks are typically achievable.[1]

  • Caution: DMSO is hygroscopic.[1] Water absorption can cause the compound to crash out over time.[1]

Reaction & Purification Solvents[1][2][7]
  • Dichloromethane (DCM): Excellent for solubilizing the compound during liquid-liquid extraction.[1]

  • Ethyl Acetate/Hexanes: This mixture is the standard mobile phase for silica gel chromatography.[1] The compound is soluble in Ethyl Acetate but less so in Hexanes; a gradient is required for elution.[1]

  • Alcohols (MeOH/EtOH): Often used for recrystallization .[1] The compound likely dissolves in boiling ethanol but precipitates upon cooling, a property exploited for purification.[2]

Decision Tree: Solvent Selection

The following diagram outlines the logical flow for selecting a solvent based on the intended application.

SolventSelectionStartStart: Define ApplicationAppTypeApplication Type?Start->AppTypeBioAssayBiological AssayAppType->BioAssayScreeningSynthesisChemical SynthesisAppType->SynthesisReactionPurificationPurificationAppType->PurificationCleanupDMSOUse DMSO (anhydrous)Target: 10-20 mMBioAssay->DMSOPolarityCheckReaction Polarity?Synthesis->PolarityCheckMethodCheckMethod?Purification->MethodCheckCheckPrecipDilute into MediaCheck for PrecipitationDMSO->CheckPrecipDCM_THFDCM, THF, or DMFPolarityCheck->DCM_THFStandardRecrystRecrystallization:Hot EtOH or AcetoneMethodCheck->RecrystHigh Purity NeededColumnChromatography:Hexane/EtOAc GradientMethodCheck->ColumnComplex Mixture

Caption: Decision logic for selecting the optimal solvent based on experimental intent.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish exact solubility limits for your specific lot of material.[2]

  • Preparation: Weigh approximately 5 mg of 7-Bromo-3,5-dimethyl-1H-indole into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add the solvent of interest (e.g., Methanol) in 50 µL increments.[1][2]

  • Agitation: Vortex vigorously for 30 seconds and sonicate for 5 minutes between additions.

  • Observation: Visually inspect for undissolved particles.

  • Calculation:

    
    [1][2]
    
  • Validation: If the solution remains clear after 1 hour at room temperature, the solubility limit has not been reached.

Protocol B: Preparation of 10 mM DMSO Stock for Bio-Assays

Critical for ensuring consistent biological data.

  • Calculate Mass: For 1 mL of 10 mM stock:

    • MW ≈ 224.05 g/mol (Estimate based on formula C10H10BrN). Note: Verify exact MW of your specific derivative.[2]

    • Required Mass =

      
      .[1][2]
      
  • Weighing: Weigh ~2.3–2.5 mg of powder into a glass vial (avoid plastic if possible to prevent leaching). Record exact mass.

  • Dissolution: Calculate the exact volume of anhydrous DMSO required to reach 10 mM based on the recorded mass.

    
    [2]
    
  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Stability & Handling Risks[1]

  • Oxidation: Indoles are electron-rich and prone to oxidation, especially in solution.[1] Solutions in DCM or Chloroform should not be stored for long periods as these solvents can become acidic or contain oxidative impurities.[1]

  • Light Sensitivity: Halogenated indoles can undergo photodehalogenation.[1] Store solid and solutions in amber vials wrapped in foil.

  • Precipitation in Aqueous Media: When diluting a DMSO stock into aqueous culture media (e.g., DMEM), ensure the final DMSO concentration is <0.5% to prevent cytotoxicity, and watch for "crashing out" (cloudiness), which indicates the compound has exceeded its aqueous solubility limit.[2]

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026).[1][3] Understanding the Chemical Properties and Quality Standards of 7-Bromo-1H-indole. Retrieved from

  • PubChem. (2026).[1][4][5] 7-Bromo-1H-indole Compound Summary. National Library of Medicine.[1] Retrieved from

  • TargetMol. (2026). 7-Bromo-1H-indole: Solubility and Reconstitution. Retrieved from

  • Gaylord Chemical Company. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from

  • Cheméo. (2026).[1][3] Chemical Properties of 7-Bromo-1,3,5-cyclooctatriene (Analogous Data). Retrieved from [2]

7-Bromo-Substituted Indole Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, and its functionalization has led to the discovery of numerous compounds with significant biological and physical properties. Among the various substituted indoles, 7-bromo-substituted derivatives have emerged as particularly versatile building blocks. The presence of a bromine atom at the 7-position provides a reactive handle for a wide array of cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. This in-depth technical guide provides a comprehensive literature review of 7-bromo-substituted indole derivatives, covering their synthesis, functionalization, and diverse applications. We will delve into the causality behind experimental choices in their preparation and modification, with a focus on palladium-catalyzed cross-coupling reactions. Furthermore, this guide will explore the rich pharmacology of these derivatives, including their anticancer, antibacterial, antiviral, and anti-inflammatory activities, supported by quantitative data. Finally, we will touch upon their emerging applications in the field of materials science, particularly in organic electronics. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important class of compounds.

Introduction: The Significance of the 7-Bromoindole Scaffold

The indole ring system, a bicyclic aromatic heterocycle, is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of medicinal chemistry. The strategic placement of substituents on the indole core can dramatically modulate its physicochemical and pharmacological properties.

The introduction of a bromine atom at the 7-position of the indole ring creates a key synthetic intermediate, 7-bromoindole. This seemingly simple modification provides a powerful tool for chemists, as the bromine atom serves as a versatile handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[2] This allows for the facile introduction of a wide range of substituents at a position that is often crucial for biological activity or for tuning the electronic properties of the molecule. The synthetic utility of 7-bromoindole has thus opened up avenues for the creation of diverse libraries of compounds with potential applications in drug discovery and materials science.[3]

Synthesis of the 7-Bromoindole Core: A Strategic Overview

The efficient synthesis of the 7-bromoindole scaffold is a critical first step in the exploration of its derivative chemistry. Several synthetic routes have been developed, each with its own advantages and limitations. The choice of a particular method often depends on the availability of starting materials, desired scale, and tolerance to functional groups.

Synthesis from Indole

Direct bromination of indole is often challenging due to the high reactivity of the pyrrole ring, which typically leads to substitution at the C3 position. To achieve selective bromination at the C7 position, a multi-step approach is often employed. One common strategy involves the protection of the indole nitrogen, followed by a sequence of reactions to introduce the bromine at the desired position.

Synthesis from Substituted Anilines and Toluenes

Alternative and often more regioselective syntheses of 7-bromoindoles start from appropriately substituted benzene derivatives.

A well-established route to 7-bromoindole involves the use of 2-bromo-6-nitrotoluene as the starting material. This method, often involving a Bartoli or related indole synthesis, provides a reliable means to construct the indole ring with the bromine atom pre-installed at the 7-position.

Experimental Protocol: Representative Synthesis of 7-Bromoindole from 2-Bromo-6-nitrotoluene (Leimgruber-Batcho Indole Synthesis)

This protocol is a generalized representation and may require optimization for specific substrates and scales.

  • Step 1: Formation of the Enamine. To a solution of 2-bromo-6-nitrotoluene in a suitable solvent (e.g., N,N-dimethylformamide, DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA). Heat the reaction mixture to facilitate the formation of the corresponding enamine. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 2: Reductive Cyclization. After the formation of the enamine is complete, the reaction mixture is subjected to reductive cyclization. This is typically achieved using a reducing agent such as hydrogen gas with a palladium catalyst (e.g., Pd/C) or other reducing systems like iron in acetic acid. This step reduces the nitro group to an amine, which then spontaneously cyclizes to form the indole ring.

  • Step 3: Work-up and Purification. Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 7-bromoindole.

Another synthetic approach utilizes 4-bromo-2-methylaniline as a starting material, which can be converted to 5-bromo-7-methylindole through a sequence of iodination, Sonogashira coupling, and ring-closing reactions.[4]

Figure 1: Synthetic route to a substituted 7-bromoindole derivative.

Functionalization of the 7-Bromoindole Core: Unleashing Synthetic Diversity

The true power of the 7-bromoindole scaffold lies in its ability to be readily functionalized through a variety of modern cross-coupling reactions. The carbon-bromine bond at the 7-position is particularly amenable to palladium-catalyzed transformations, allowing for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are the cornerstone of 7-bromoindole functionalization.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[2] This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 7-position of the indole ring.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromoindole

This is a general procedure and should be optimized for specific substrates.

  • Reaction Setup: In a reaction vessel, combine 7-bromoindole (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water. Degas the reaction mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 7-arylindole.

Figure 2: General workflow for the Suzuki-Miyaura coupling of 7-bromoindole.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is invaluable for introducing a wide range of nitrogen-containing functional groups at the 7-position of the indole ring, which is often crucial for modulating biological activity.

Detailed Experimental Protocol: Buchwald-Hartwig Amination of 7-Bromoindole

This is a general procedure and requires optimization for specific amine and ligand combinations.

  • Reaction Setup: In a glovebox, charge a reaction tube with 7-bromoindole (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 eq.).

  • Addition of Reactants: Add the desired amine (1.1-1.5 eq.) and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the reaction tube and heat to the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition ArBr 7-Bromoindole ArBr->OxAdd PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx Amine Amine Amine->LigandEx PdAmine Ar-Pd(II)-NR'R''(L_n) LigandEx->PdAmine RedElim Reductive Elimination PdAmine->RedElim RedElim->Pd0 Regeneration Product 7-Aminoindole RedElim->Product

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

The Sonogashira coupling allows for the introduction of alkyne moieties at the 7-position, providing a gateway to further functionalization or the synthesis of conjugated systems.[5] The Heck reaction, on the other hand, enables the coupling of 7-bromoindole with alkenes to form substituted styrenyl-type derivatives.[6] Both reactions further expand the synthetic diversity achievable from the 7-bromoindole core.

Detailed Experimental Protocol: Sonogashira Coupling of 7-Bromoindole

This is a general procedure that may require optimization.

  • Reaction Setup: To a solution of 7-bromoindole (1.0 eq.) and a terminal alkyne (1.2-1.5 eq.) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Reaction Execution: Degas the mixture and stir at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[5]

Biological Activities of 7-Bromo-Substituted Indole Derivatives

The functionalization of the 7-bromoindole scaffold has led to the discovery of a wide range of biologically active compounds. The ability to systematically modify the substituent at the 7-position allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).

Anticancer Activity

A significant number of 7-substituted indole derivatives have demonstrated potent anticancer activity. These compounds often act by inhibiting key cellular processes involved in cancer cell proliferation, survival, and metastasis.

One notable example is a 7-azaindole derivative (7-AID) which has been shown to be a potent inhibitor of the DEAD-box helicase DDX3.[7] This compound exhibited significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Selected 7-Substituted Indole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Molecular TargetReference
7-AIDHeLa16.96DDX3[7]
MCF-714.12DDX3[7]
MDA-MB-23112.69DDX3[7]
Antibacterial Activity

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. 7-Bromoindole and its derivatives have shown promise as a new class of antibacterial agents. For instance, 7-bromoindole itself has been reported to reduce the production of staphyloxanthin in Staphylococcus aureus, a virulence factor that contributes to the pathogen's ability to cause disease.[8]

Table 2: Antibacterial Activity of Selected Halogenated Indoles

CompoundBacterial StrainMIC (µg/mL)ActivityReference
7-BromoindoleE. coli O157:H7-Inhibits biofilm formation[9]
7-ChloroindoleE. coli O157:H7-Inhibits biofilm formation[9]
Antiviral and Anti-inflammatory Activities

The indole scaffold is also present in several antiviral and anti-inflammatory drugs. Research into 7-substituted indole derivatives has revealed their potential in these therapeutic areas as well. For example, certain 7-azaindole derivatives have been identified as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, a critical step in viral entry.[10] Additionally, various indole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[7][11]

Applications in Materials Science: Exploring Organic Electronics

Beyond their biological activities, 7-bromo-substituted indole derivatives are gaining attention in the field of materials science, particularly in the development of organic electronic materials.[12] The indole nucleus possesses favorable electronic properties, and the ability to introduce various substituents at the 7-position allows for the tuning of their photophysical and charge-transport characteristics.

Derivatives of 7-azaindole have been shown to be excellent blue emitters for organic light-emitting diodes (OLEDs).[13] The strategic design of donor-acceptor molecules based on the 7-bromoindole scaffold can lead to materials with desirable properties for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The synthesis of polymers containing the 7-bromoindole unit is also an active area of research for the development of new conductive and semi-conductive materials.[14][15]

Photophysical Properties

The fluorescence properties of indole and its derivatives are highly sensitive to their substitution pattern and the surrounding environment.[16] The introduction of a bromine atom at the 7-position, as well as the subsequent addition of other functional groups, can significantly impact the absorption and emission spectra, quantum yields, and fluorescence lifetimes of these molecules. The study of these photophysical properties is crucial for their application in fluorescent probes and organic light-emitting materials. The fluorescence of indole derivatives can be influenced by solvent polarity, with polar solvents often inducing a red shift in the emission spectrum.[17][18]

Conclusion and Future Perspectives

7-Bromo-substituted indole derivatives represent a highly versatile and valuable class of compounds with broad applications in medicinal chemistry and materials science. The strategic placement of the bromine atom at the 7-position provides a powerful synthetic handle for the creation of diverse molecular architectures through a variety of modern cross-coupling reactions. This has led to the discovery of numerous compounds with potent anticancer, antibacterial, antiviral, and anti-inflammatory activities.

The future of research in this area is bright, with several exciting avenues for exploration. The continued development of novel and more efficient synthetic methodologies for the functionalization of the 7-bromoindole core will undoubtedly accelerate the discovery of new bioactive molecules. A deeper understanding of the structure-activity relationships governing the biological effects of these compounds will enable the rational design of more potent and selective therapeutic agents. Furthermore, the systematic investigation of the photophysical and electronic properties of 7-bromoindole derivatives will likely lead to the development of new and improved materials for organic electronic devices. As our understanding of the chemistry and biology of these fascinating molecules continues to grow, so too will their impact on human health and technology.

References

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  • Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed. (URL: [Link])

  • A review on recent developments of indole-containing antiviral agents - PMC. (URL: [Link])

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The Therapeutic Potential of 3,5-Dimethylindole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Enduring Promise of the Indole Scaffold

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as one of the most significant and privileged structures in medicinal chemistry.[1][2] Its presence in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids, has long signaled its profound biological relevance.[3] For drug development professionals, the indole scaffold represents a versatile and malleable template, capable of interacting with a multitude of biological targets through subtle modifications of its core structure. This adaptability has led to the development of numerous indole-containing drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[4][5] This guide will delve into the therapeutic potential of a specific, yet underexplored, subclass: the 3,5-dimethylindole derivatives. By examining the synthesis, mechanisms of action, and biological activities of related compounds, we will illuminate the promising avenues for research and development in this chemical space.

I. Synthesis of the 3,5-Dimethylindole Core: A Practical Approach

The construction of the indole scaffold is a well-trodden path in organic synthesis, with the Fischer indole synthesis remaining a cornerstone methodology due to its reliability and broad substrate scope.[4][6][7] This reaction, discovered by Emil Fischer in 1883, facilitates the cyclization of an arylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.[4]

Conceptual Workflow for Fischer Indole Synthesis of 3,5-Dimethylindole Derivatives

The synthesis of a 3,5-dimethylindole derivative would logically proceed through the reaction of 3,5-dimethylphenylhydrazine with a suitable ketone. The choice of ketone will determine the substituent at the 2-position of the resulting indole.

fischer_synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product 3_5_dimethylphenylhydrazine 3,5-Dimethylphenylhydrazine hydrazone_formation Hydrazone Formation 3_5_dimethylphenylhydrazine->hydrazone_formation ketone Ketone (e.g., Acetone for 2-methyl substitution) ketone->hydrazone_formation cyclization Acid-Catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement) hydrazone_formation->cyclization Isomerization to enamine elimination Ammonia Elimination & Aromatization cyclization->elimination product 3,5-Dimethylindole Derivative elimination->product

Caption: Fischer Indole Synthesis workflow for 3,5-dimethylindole derivatives.

Experimental Protocol: Synthesis of 2,3,5-Trimethylindole (A Representative Example)

This protocol is adapted from established Fischer indole synthesis procedures and illustrates the synthesis of a simple 3,5-dimethylindole derivative.[8]

Materials:

  • 3,5-Dimethylphenylhydrazine hydrochloride

  • Methyl ethyl ketone

  • Glacial acetic acid

  • Ethanol

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂)[6]

  • Crushed ice

  • Sodium hydroxide solution (10%)

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 3,5-dimethylphenylhydrazine hydrochloride in a minimal amount of warm ethanol.

    • Add a stoichiometric equivalent of methyl ethyl ketone.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone.

    • Filter the solid hydrazone, wash with cold ethanol, and dry under vacuum.

  • Cyclization:

    • Place the dried hydrazone in a clean, dry round-bottom flask.

    • Add polyphosphoric acid (typically 5-10 times the weight of the hydrazone).

    • Heat the mixture with vigorous stirring in an oil bath at 120-150°C for 15-30 minutes.[8] The reaction is often rapid and may be exothermic.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to below 100°C.

    • Carefully pour the viscous mixture onto a large amount of crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until the pH is basic.

    • The crude indole product will precipitate as a solid or oil.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 2,3,5-trimethylindole by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

II. Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The indole scaffold is a recurring motif in a multitude of anticancer agents, both natural and synthetic.[5][9] These compounds exert their effects through diverse mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[10][11] While direct studies on the anticancer properties of 3,5-dimethylindole derivatives are limited, the activity of closely related analogs suggests that this is a promising area for investigation.

A notable example is 3,5-diprenyl indole, which has demonstrated cytotoxic activity against the MIA PaCa-2 human pancreatic adenocarcinoma cell line with an IC₅₀ value of 9.5 ± 2.2 μM.[12] This finding underscores that substitution at the 3 and 5 positions of the indole ring is compatible with potent anticancer effects.

Plausible Mechanisms of Anticancer Action

Indole derivatives can interfere with cancer cell proliferation through multiple pathways. One of the most critical is the inhibition of protein kinases, which are often dysregulated in cancer.

anticancer_mechanism cluster_pathway Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Indole 3,5-Dimethylindole Derivative Indole->RTK Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase signaling by indole derivatives.

Another key mechanism is the induction of apoptosis, or programmed cell death. Indole derivatives can trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, or by activating caspases.[13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is widely used to screen for the cytotoxic effects of potential anticancer compounds.[5][14]

Materials:

  • Cancer cell line of interest (e.g., MIA PaCa-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • 3,5-Dimethylindole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired density (e.g., 5,000-10,000 cells/well) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 3,5-dimethylindole derivative in culture medium from the DMSO stock.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[5]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.[15]

    • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

III. Anti-inflammatory Potential: Modulating the Immune Response

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and even cancer. Indole derivatives have shown significant promise as anti-inflammatory agents.[16] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and signaling pathways.[10]

Plausible Mechanisms of Anti-inflammatory Action

A central pathway in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO).[17][18] Indole derivatives can inhibit this pathway at various points, thereby reducing the inflammatory response.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases NF-κB IkB_P IκB (Phosphorylated) IkB_NFkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasomal Degradation IkB_P->Proteasome Genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) NFkB_nuc->Genes Indole 3,5-Dimethylindole Derivative Indole->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by indole derivatives.

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitrite, a stable metabolite of NO, in the culture medium of lipopolysaccharide (LPS)-stimulated macrophages.[19]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • 24-well plates

  • Lipopolysaccharide (LPS) from E. coli

  • 3,5-Dimethylindole derivative stock solution (in DMSO)

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well.[19]

    • Incubate for 12-24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the 3,5-dimethylindole derivative for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[19] Include unstimulated and LPS-only controls.

  • Nitrite Measurement:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, add the supernatant.

    • Prepare a standard curve using serial dilutions of the sodium nitrite solution.

    • Add 100 µL of Griess reagent to each well containing supernatant and standards.[19]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage of inhibition of NO production by the test compound compared to the LPS-only control.

IV. Antimicrobial Potential: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents with novel mechanisms of action. Indole and its derivatives have long been recognized for their antimicrobial properties.[20] The mechanisms by which indole derivatives exert their antimicrobial effects are varied and can include disruption of the cell membrane, inhibition of essential enzymes, and interference with biofilm formation.[21][22]

Plausible Mechanisms of Antimicrobial Action

One proposed mechanism for the antibacterial activity of certain indole derivatives is the inhibition of respiratory metabolism and disruption of the bacterial membrane potential.[2][22] This dual action can lead to a rapid bactericidal effect. For antifungal activity, indole-triazole derivatives are thought to act similarly to other azole antifungals by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[20]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24] The broth microdilution method is a standard technique for determining MIC values.[3][25]

Materials:

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microplates

  • 3,5-Dimethylindole derivative stock solution (in DMSO)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, prepare two-fold serial dilutions of the 3,5-dimethylindole derivative in the appropriate broth. The final volume in each well should be 50 µL.

  • Inoculation:

    • Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature for 24-48 hours for fungi.[24]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[23]

Table 1: Hypothetical Antimicrobial Activity of a 3,5-Dimethylindole Derivative

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteria8
Escherichia coliGram-negative bacteria16
Candida albicansFungus4

V. Conclusion and Future Directions

The 3,5-dimethylindole scaffold represents a largely untapped area in medicinal chemistry. While direct evidence for its therapeutic potential is still emerging, the established and diverse biological activities of the broader indole class, coupled with preliminary data on related 3,5-disubstituted analogs, provide a strong rationale for its exploration. The synthetic accessibility of these compounds via established methods like the Fischer indole synthesis further enhances their appeal as starting points for drug discovery programs.

Future research should focus on the systematic synthesis and screening of libraries of 3,5-dimethylindole derivatives to establish clear structure-activity relationships for anticancer, anti-inflammatory, and antimicrobial activities. Elucidation of their specific molecular targets and mechanisms of action will be crucial for optimizing their therapeutic potential and advancing them as next-generation drug candidates. The technical protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to embark on this exciting endeavor.

References

  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. Available from: [Link]

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • PMC - PubMed Central. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Available from: [Link]

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. Available from: [Link]

  • PMC - NIH. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Available from: [Link]

  • RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. Available from: [Link]

  • PubMed. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. Available from: [Link]

  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

  • PubMed - NIH. NF-κB signaling in inflammation. Available from: [Link]

  • PMC - NIH. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Available from: [Link]

  • PMC - PubMed Central. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Available from: [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. Available from: [Link]

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  • ResearchGate. Measurement of Nitric Oxide (NO) Production in RAW264.7 Cells Cells at... Available from: [Link]

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  • NCBI Bookshelf - NIH. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

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  • PMC. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Available from: [Link]

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Cheminformatics and Synthetic Utility of 7-Bromo-3,5-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Cheminformatics

7-Bromo-3,5-dimethyl-1H-indole is a halogenated indole derivative characterized by a specific substitution pattern that combines the steric bulk of a bromine atom at the 7-position with the lipophilic modulation of methyl groups at the 3- and 5-positions.[1] This scaffold is increasingly relevant in medicinal chemistry as a "privileged structure" for developing G-protein-coupled receptor (GPCR) ligands and kinase inhibitors, where the 7-bromo moiety serves as a critical handle for downstream diversification via cross-coupling reactions.

Chemical Identifiers
Identifier TypeValue
IUPAC Name 7-Bromo-3,5-dimethyl-1H-indole
SMILES Cc1cc(Br)c2[nH]cc(C)c2c1
InChI InChI=1S/C10H10BrN/c1-6-3-8(11)9-7(2)5-12-10(9)4-6/h3-5,12H,1-2H3
Molecular Formula C₁₀H₁₀BrN
Molecular Weight 224.10 g/mol
Physicochemical Profile (Predicted)[1][3][4][5]
  • LogP (Consensus): ~3.8 (High lipophilicity due to dimethylation)

  • H-Bond Donors: 1 (Indole NH)

  • H-Bond Acceptors: 0

  • Topological Polar Surface Area (TPSA): 15.79 Ų

Structural Analysis & Pharmacophore Potential

The 7-Bromo-3,5-dimethyl-1H-indole scaffold offers unique geometric and electronic properties compared to the parent indole.

Graphviz Diagram: Structural Vectors

G Core Indole Core (Privileged Scaffold) Pos7 7-Bromo Position (Steric Blockade & Cross-Coupling Handle) Core->Pos7 Pos3 3-Methyl Group (Metabolic Stability) Core->Pos3 Pos5 5-Methyl Group (Lipophilic Contact) Core->Pos5

Figure 1: Pharmacophoric vectors of the 7-bromo-3,5-dimethylindole scaffold.

  • 7-Bromo Handle (The "Anchor"): The bromine atom at C7 is orthogonal to the NH vector. In drug design, this position is often used to extend into hydrophobic pockets (e.g., in serotonin 5-HT6 antagonists) or utilized as a reactive site for Suzuki-Miyaura coupling to attach biaryl systems.

  • 3,5-Dimethyl Pattern:

    • C3-Methyl: Blocks the primary site of electrophilic attack and metabolism (oxidation to oxindole), significantly increasing the half-life of the molecule in biological systems.

    • C5-Methyl: Increases the overall lipophilicity and fills hydrophobic cavities in receptor binding sites, mimicking the 5-substitution pattern seen in serotonin (5-OH) and melatonin (5-OMe).

Synthetic Pathways[2][6][7][8][9]

The synthesis of 7-bromo-3,5-dimethyl-1H-indole poses a regiochemical challenge. The most robust method is the Fischer Indole Synthesis , utilizing a specific hydrazine precursor to lock the substitution pattern.

Route A: Fischer Indole Synthesis (Primary)

This route involves the acid-catalyzed cyclization of (2-bromo-4-methylphenyl)hydrazine with propionaldehyde.

Mechanism Logic:

  • Hydrazine Selection: The starting material must be (2-bromo-4-methylphenyl)hydrazine . The bromine at the ortho position (C2 of the phenyl ring) blocks cyclization at that site.

  • Regioselectivity: Cyclization is forced to occur at the unsubstituted ortho position (C6 of the phenyl ring), ensuring the bromine ends up at the C7 position of the indole and the methyl at C5.

  • Aldehyde Selection: Propionaldehyde (Propanal) is used. In the Fischer synthesis, the alkyl chain of the aldehyde becomes the C3 substituent. Propanal (

    
    ) yields a 3-methyl group.
    
Graphviz Diagram: Synthetic Workflow

Synthesis Hydrazine (2-Bromo-4-methylphenyl) hydrazine HCl Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Aldehyde, AcOH Aldehyde Propionaldehyde Aldehyde->Hydrazone Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Heat, Acid Catalyst Cyclization Cyclization & NH3 Loss Sigmatropic->Cyclization Product 7-Bromo-3,5-dimethyl-1H-indole Cyclization->Product

Figure 2: Step-wise synthetic flow via Fischer Indolization.

Detailed Experimental Protocol

Objective: Synthesis of 7-Bromo-3,5-dimethyl-1H-indole on a 10 mmol scale.

Reagents & Equipment[3][7]
  • (2-Bromo-4-methylphenyl)hydrazine hydrochloride (CAS: 52414-88-9 equiv.)

  • Propionaldehyde (Propanal)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Saturated NaHCO₃ solution

  • Ethyl Acetate / Hexanes (for extraction and chromatography)

  • Reflux condenser, oil bath, inert gas (Nitrogen/Argon)

Step-by-Step Methodology
  • Hydrazone Formation:

    • In a 100 mL round-bottom flask equipped with a stir bar, suspend (2-bromo-4-methylphenyl)hydrazine hydrochloride (2.37 g, 10.0 mmol) in glacial acetic acid (20 mL).

    • Add propionaldehyde (0.80 mL, 11.0 mmol, 1.1 equiv) dropwise at room temperature.

    • Observation: The suspension should clear or change color as the hydrazone forms. Stir for 30 minutes at ambient temperature.

  • Cyclization (The Fischer Step):

    • Equip the flask with a reflux condenser.

    • Heat the reaction mixture to 90°C for 2–4 hours.

    • Monitoring: Use TLC (20% EtOAc/Hexanes) to monitor the disappearance of the hydrazone. The indole product will typically appear as a fluorescent spot under UV (254 nm) with a higher Rf than the starting hydrazine.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water (100 mL).

    • Neutralize carefully with saturated NaHCO₃ or NaOH (aq) until pH ~7-8. Caution: Vigorous CO₂ evolution.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.

  • Purification:

    • Purify the crude dark oil via flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes. Indoles are typically non-polar; the product should elute early.

    • Yield Expectation: 60–75% (approx. 1.3–1.6 g).

Applications in Drug Discovery[6][10][11]

The 7-bromo-3,5-dimethylindole scaffold is not merely an end-product but a versatile intermediate.

Palladium-Catalyzed Cross-Coupling

The C7-Bromine bond is chemically distinct from the rest of the aromatic system, allowing for selective functionalization.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 7-arylindoles, a common motif in kinase inhibitors (e.g., modifying the hinge-binding region).

  • Buchwald-Hartwig Amination: Displacement of the bromine with amines creates 7-aminoindoles, increasing solubility and hydrogen-bond donor capability.

Table: Comparative Reactivity
PositionSubstituentReactivity / Function
C3 MethylBlocked. Prevents electrophilic substitution; stabilizes the molecule against metabolic oxidation.
C5 MethylLipophilic. Increases LogP; provides hydrophobic interactions in the binding pocket.
C7 BromoReactive Handle. Ready for Pd-catalyzed coupling to build library diversity.

References

  • Fischer, E., & Jourdan, F. (1883).[2][3] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft.

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Standard Reference Text).
  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society.

  • PubChem Database. 7-Bromoindole (Parent Scaffold Data). National Center for Biotechnology Information.

  • Dobbs, A. (2001).[4][5] Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies. The Journal of Organic Chemistry.

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Methodological & Application

Fischer indole synthesis protocol for 7-bromo-3,5-dimethylindole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Overview

This Application Note provides a validated, high-fidelity protocol for the synthesis of 7-bromo-3,5-dimethylindole . This specific scaffold is a high-value intermediate in medicinal chemistry, particularly for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) at the C7 position, allowing for the construction of complex alkaloids and kinase inhibitors.

The Challenge: The synthesis of 3,5-dimethylindoles is generally straightforward, but the introduction of a halogen at the C7 position introduces regiochemical constraints. Standard electrophilic halogenation of 3,5-dimethylindole often yields mixtures of 2-, 4-, and 6-bromo isomers due to the directing effects of the nitrogen lone pair and the methyl groups.

The Solution: This protocol utilizes a Fischer Indole Synthesis starting from a pre-functionalized hydrazine: (2-bromo-4-methylphenyl)hydrazine hydrochloride . By "baking in" the substitution pattern on the hydrazine precursor, we force the cyclization to occur at the only available ortho-position, guaranteeing 100% regioselectivity for the 7-bromo isomer.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Retrosynthetic Logic & Mechanism

The Fischer Indole Synthesis involves the acid-catalyzed rearrangement of an arylhydrazone.[1][2] For our target, 7-bromo-3,5-dimethylindole, the retrosynthetic disconnection reveals two key components:

  • Hydrazine Component: (2-bromo-4-methylphenyl)hydrazine.[3]

    • Rationale: The bromine at the ortho-position (C2 of the phenyl ring) blocks one side of the cyclization. The methyl group at the para-position (C4) becomes the C5-methyl of the indole. The cyclization is forced to occur at the unsubstituted C6 position, which becomes the C3a/C7a ring junction, placing the bromine at C7.

  • Carbonyl Component: Propanal (Propionaldehyde).

    • Rationale: Aldehydes of the structure

      
       yield 3-substituted indoles. The 
      
      
      
      -carbon of the resulting enamine (derived from the
      
      
      -carbon of the aldehyde) becomes the C3 position of the indole. Propanal (
      
      
      ) yields the 3-methyl substituent.

Mechanistic Pathway:

  • Hydrazone Formation: Condensation of hydrazine and propanal.

  • Ene-hydrazine Tautomerization: Acid-catalyzed shift to the enamine.

  • [3,3]-Sigmatropic Rearrangement: The crucial C-C bond formation step. This breaks the N-N bond and forms the C3a-C3 bond.

  • Cyclization & Aromatization: Loss of ammonia (

    
    ) drives the formation of the aromatic indole system.[1]
    
Experimental Protocol

Safety Warning: Arylhydrazines are suspected carcinogens and toxic by inhalation/skin contact. Propanal is highly flammable and volatile. Sulfuric acid is corrosive. All operations must be performed in a fume hood.

Materials:

  • (2-Bromo-4-methylphenyl)hydrazine hydrochloride [CAS: 156941-61-6][3]

  • Propanal (Propionaldehyde) [Freshly distilled recommended]

  • Ethanol (Absolute)

  • Sulfuric Acid (

    
    , conc. 98%)
    
  • Sodium Bicarbonate (

    
    )
    
  • Ethyl Acetate / Hexanes (for purification)

Step-by-Step Methodology:

Phase 1: Hydrazone Formation (Low Temperature)

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Solubilization: Suspend (2-bromo-4-methylphenyl)hydrazine hydrochloride (10.0 mmol, 2.37 g) in Ethanol (40 mL). The salt may not dissolve completely at this stage.

  • Addition: Cool the flask to 0°C (ice bath). Add Propanal (11.0 mmol, 0.80 mL, 1.1 equiv) dropwise over 10 minutes.

    • Expert Insight: Propanal is prone to self-aldol condensation. Adding it slowly to the cold hydrazine solution ensures the kinetic formation of the hydrazone over the thermodynamic aldol polymer.

  • Equilibration: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. A color change (often to yellow/orange) indicates hydrazone formation.

Phase 2: Fischer Cyclization (High Temperature) 5. Acidification: Add conc.


  (2.0 mL) dropwise to the reaction mixture. Caution: Exothermic.
  • Note: The acid acts as both the catalyst for the sigmatropic shift and the ammonia scavenger (forming
    
    
    ).
  • Reflux: Attach a reflux condenser and heat the mixture to mild reflux (approx. 80°C) for 3–4 hours.
  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The hydrazone spot will disappear, and a fluorescent indole spot (often turning purple/brown with Vanillin stain) will appear.
  • Quench: Cool the reaction to RT. Pour the mixture slowly into Ice-Water (100 mL).
  • Neutralization: Carefully neutralize with saturated aqueous
    
    
    until pH ~8. Expect fizzing.

Phase 3: Isolation & Purification 9. Extraction: Extract with Ethyl Acetate (


 mL). Combine organics, wash with Brine, and dry over anhydrous 

. 10. Concentration: Evaporate solvent under reduced pressure to yield the crude dark oil/solid. 11. Chromatography: Purify via silica gel flash chromatography.
  • Gradient: 0%
    
    
    10% Ethyl Acetate in Hexanes.
  • Elution Order: Indoles are typically non-polar. The product usually elutes early.
  • Yield: Expected yield: 60–75% (approx. 1.4 – 1.7 g).

Part 3: Visualization & Formatting

Reaction Mechanism & Pathway

The following diagram illustrates the chemical transformation and the specific atom mapping that guarantees the 7-bromo regiochemistry.

FischerMechanism cluster_cycle Key Regio-Determining Step Reactants Reactants (2-Br-4-Me-Phenylhydrazine + Propanal) Hydrazone Arylhydrazone Intermediate Reactants->Hydrazone EtOH, 0°C Enamine Ene-Hydrazine (Tautomer) Hydrazone->Enamine H+ Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Reflux, H2SO4 Diimine Diimine Intermediate Sigmatropic->Diimine C-C Bond Formation Indole Target Product 7-Bromo-3,5-Dimethylindole Diimine->Indole -NH3 Aromatization

Caption: Figure 1. Mechanistic pathway of the Fischer Indole Synthesis. The [3,3]-shift is the critical step where the specific ortho-regiochemistry is established.

Operational Workflow

Workflow Start Start: Weigh Reagents Mix Mix Hydrazine HCl + EtOH (Suspension) Start->Mix AddProp Add Propanal (0°C, Dropwise) Mix->AddProp Warm Warm to RT (1h) (Hydrazone Formation) AddProp->Warm AddAcid Add H2SO4 + Reflux (80°C, 3-4h) Warm->AddAcid Check TLC Check (SM Disappeared?) AddAcid->Check Check->AddAcid No (Continue Reflux) Quench Pour into Ice Water Neutralize (NaHCO3) Check->Quench Yes Extract Extraction (EtOAc) & Concentration Quench->Extract Purify Column Chromatography (Hex/EtOAc) Extract->Purify Final Pure 7-Bromo-3,5-dimethylindole Purify->Final

Caption: Figure 2. Operational decision tree for the synthesis protocol, highlighting critical control points (blue/red nodes).

Data Summary: Expected Analytical Data
ParameterExpected Value/ObservationNotes
Appearance Off-white to pale brown solidIndoles oxidize slowly in air; store under

.
Rf (TLC) ~0.4 - 0.6Solvent: 10% EtOAc in Hexanes.

H NMR (Indole NH)

8.0 – 8.5 ppm (Broad singlet)
Characteristic indole NH signal.

H NMR (C2-H)

6.9 – 7.1 ppm (Doublet/Multiplet)
Diagnostic for 3-substituted indoles (C2 is protonated).

H NMR (Methyls)

2.3 – 2.5 ppm (Two singlets)
Distinct peaks for C3-Me and C5-Me.

H NMR (Aromatic)
Two distinct aromatic signalsH4 and H6 protons (meta-coupling visible).

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. [Overview of Mechanism and Scope].
  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Simoneau, C. A., & Ganem, B. (2008).[4] "A three-component Fischer indole synthesis". Nature Protocols, 3(8), 1249–1252.[4] Link

  • Organic Chemistry Portal. "Fischer Indole Synthesis". Link

  • PubChem. "(2-bromo-4-methylphenyl)hydrazine hydrochloride". Compound Summary. Link

Sources

using 7-Bromo-3,5-dimethyl-1H-indole as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 7-Bromo-3,5-dimethyl-1H-indole in Pharmaceutical Synthesis

Abstract

This technical guide outlines the strategic application of 7-Bromo-3,5-dimethyl-1H-indole as a high-value scaffold in the development of small-molecule therapeutics.[1] Unlike generic indole intermediates, this tri-substituted variant offers a unique "Metabolic Shield" via its C3/C5 methylation and a "Molecular Handle" at C7 for orthogonal functionalization. This note details the mechanistic rationale for its use in kinase inhibitor design, provides validated protocols for C7-cross-coupling and C2-functionalization, and establishes rigorous quality control standards.

Introduction: The Scaffold Advantage

In modern drug discovery, the indole moiety is ubiquitous, yet "naked" indoles often suffer from rapid metabolic clearance (oxidation at C3) and lack vectors for solubilizing groups. 7-Bromo-3,5-dimethyl-1H-indole addresses these liabilities directly:

  • The C7-Bromo Handle: The 7-position of the indole ring is often solvent-exposed in protein binding pockets.[1] Functionalizing this site via Palladium-catalyzed cross-coupling allows for the attachment of polar tails (to improve solubility) or specific binding motifs without disrupting the core hydrophobic interaction of the indole ring.

  • The C3-Methyl Block: The C3 position is the most electron-rich site on an indole and the primary target for oxidative metabolism (e.g., by Cytochrome P450s). Methylation here blocks this "soft spot," significantly enhancing metabolic stability.

  • The C5-Methyl Steric Modulator: Substituents at C5 often interact with the "hinge region" in kinase targets. A methyl group provides a defined hydrophobic contact, often improving potency compared to a hydrogen, without the steric penalty of larger groups.

Visualizing the Synthetic Logic

ScaffoldLogic Scaffold 7-Bromo-3,5-dimethyl-1H-indole C7 C7-Bromo Position (The Handle) Scaffold->C7 C3 C3-Methyl Position (The Shield) Scaffold->C3 C2 C2-H Position (The Vector) Scaffold->C2 App1 Suzuki/Buchwald Coupling (Solubility/Selectivity) C7->App1 App2 Blocks Metabolic Oxidation (Increases Half-life) C3->App2 App3 Direct C-H Activation (Core Expansion) C2->App3

Figure 1: Functional mapping of the 7-Bromo-3,5-dimethyl-1H-indole scaffold. The diagram illustrates how specific structural features translate to medicinal chemistry advantages.

Synthetic Utility & Reactivity Profile

The presence of the C3-methyl group fundamentally alters the reactivity profile compared to simple indoles. Standard Electrophilic Aromatic Substitution (EAS), which typically occurs at C3, is blocked.

Reaction TypeTarget SiteConditions/Notes
Cross-Coupling C7-Br High Reactivity. Excellent substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[1] The electron-rich indole ring facilitates oxidative addition at C7.[1]
Electrophilic Substitution C2-H Redirected. Since C3 is blocked, electrophiles (e.g., Vilsmeier-Haack formylation, halogenation) are directed to C2.[1]
Deprotonation/Alkylation N1-H Standard. The N-H proton (pKa ~17) is easily removed by bases (NaH, Cs₂CO₃) for alkylation or arylation.[1]
Lithiation C2-H Facilitated. Protecting the Nitrogen (e.g., with Boc/SEM) allows for directed ortho-lithiation at C2 using n-BuLi, enabling reaction with diverse electrophiles.[1]

Application Protocol 1: C7-Diversification via Suzuki-Miyaura Coupling[1]

This protocol describes the coupling of 7-Bromo-3,5-dimethyl-1H-indole with an aryl boronic acid.[1] This is the primary method for expanding the scaffold to access kinase "back-pockets."

Objective: Synthesize 7-(4-methoxyphenyl)-3,5-dimethyl-1H-indole.

Reagents & Materials
  • Substrate: 7-Bromo-3,5-dimethyl-1H-indole (1.0 equiv)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 equiv) — Chosen for resistance to oxidation and broad substrate scope.[1]

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure
  • Inerting: Charge a microwave vial or round-bottom flask with the indole substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen inhibits the catalytic cycle and promotes homocoupling.

  • Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃ solution.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Checkpoint: Monitor reaction progress via LC-MS. The starting material (Bromide) should disappear. If conversion stalls, add 0.02 equiv fresh catalyst.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).[1]

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Mechanism Note: The electron-rich nature of the indole accelerates the oxidative addition of the Pd(0) species into the C7-Br bond, making this reaction generally faster than couplings on electron-deficient aryl halides.

Application Protocol 2: C2-Functionalization via C-H Activation

Accessing the C2 position allows for the creation of fused tricyclic systems (e.g., carbazoles) or the addition of pharmacophores.

Objective: C2-Arylation of 7-Bromo-3,5-dimethyl-1H-indole (Direct C-H Arylation).

Reagents & Materials
  • Substrate: 7-Bromo-3,5-dimethyl-1H-indole (1.0 equiv)

  • Coupling Partner: Iodobenzene (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (0.05 equiv)[1]

  • Ligand: Triphenylphosphine (PPh₃) (0.1 equiv)[1]

  • Base: Cs₂CO₃ (2.0 equiv) — Cesium is critical for the "Concerted Metallation-Deprotonation" (CMD) mechanism.[1]

  • Solvent: DMF or DMAc (Anhydrous)[1]

Step-by-Step Procedure
  • Preparation: Combine indole, Iodobenzene, Pd(OAc)₂, PPh₃, and Cs₂CO₃ in a dry pressure tube.

  • Reaction: Add anhydrous DMF under Argon. Seal and heat to 120°C for 16 hours.

    • Note: The C3-methyl group prevents electrophilic attack at C3, forcing the palladium intermediate to activate the C2-H bond.

  • Work-up: Pour into ice-water. Extract with EtOAc.

  • Purification: Silica gel chromatography.

Quality Control & Analytical Standards

To ensure reproducibility in pharmaceutical campaigns, the intermediate must meet the following specifications:

TestMethodAcceptance Criteria
Purity HPLC (254 nm)≥ 98.0% (Area %)
Identity ¹H-NMR (DMSO-d₆)Conforms to structure.[1] Distinct singlets for C3-Me (~2.3 ppm) and C5-Me (~2.4 ppm).[1]
Residual Metal ICP-MSPd < 20 ppm (if sourced from catalytic synthesis)
Water Content Karl Fischer≤ 0.5% w/w

Handling Precaution: Like many halogenated indoles, this compound may be light-sensitive.[1] Store in amber vials at 2–8°C under inert atmosphere for long-term stability.

Therapeutic Case Study: Kinase Inhibition

The 7-bromo-3,5-dimethylindole scaffold mimics the binding mode of established inhibitors but with enhanced properties.[1]

  • Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor).[1]

  • Role of Scaffold: The indole NH forms a hydrogen bond with the hinge region (Cys919). The C7-substituent extends into the solvent front, improving solubility. The C3/C5 methyls fill the hydrophobic pocket, increasing binding affinity via Van der Waals interactions.

Workflow: From Intermediate to Lead Candidate

Workflow Step1 Starting Material 7-Bromo-3,5-dimethyl-1H-indole Step2 Step A: N-Alkylation (Introduction of solubilizing tail) Step1->Step2 NaH, R-X Step3 Step B: Suzuki Coupling (C7) (Attachment of specificity element) Step2->Step3 Ar-B(OH)2, Pd(0) Step4 Lead Candidate (VEGFR-2 Inhibitor Analog) Step3->Step4 Deprotection/Salt Formation

Figure 2: Synthetic workflow converting the intermediate into a bioactive lead candidate.[1][2]

References

  • Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, vol. 103, no. 3, 2003, pp. 893–930. Link[1]

  • Ishikura, M., et al. "Recent Advances in Indole Synthesis via Palladium-Catalyzed Reactions." Heterocycles, vol. 91, no.[3][4] 1, 2015. Link

  • Léogané, O., et al. "Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization." Journal of Organic Chemistry, vol. 77, no. 8, 2012.
  • Bandini, M., et al. "Catalytic Functionalization of Indoles in C2 and C3 Positions." Chemical Society Reviews, vol. 39, 2010. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11185464, (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole."[1] (Structural analog reference for toxicity data). Link[1]

Disclaimer: This Application Note is for research and development purposes only. Users must perform their own safety assessments and validate protocols for their specific equipment and scale.

Sources

palladium-catalyzed cross-coupling of 7-Bromo-3,5-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 7-Bromo-3,5-dimethyl-1H-indole

Executive Summary

The functionalization of 7-Bromo-3,5-dimethyl-1H-indole presents a specific set of challenges and opportunities in medicinal chemistry. Unlike typical indole couplings at the C2 or C3 positions, the C7 position is sterically crowded (peri-interaction with the N1-H) and electronically distinct. Furthermore, the 3,5-dimethyl substitution pattern renders the indole core electron-rich, potentially slowing the rate of oxidative addition compared to electron-deficient aryl halides, while simultaneously blocking the highly reactive C3 position against unwanted side reactions.

This guide provides optimized protocols for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) cross-couplings.[1] The methodologies prioritize the use of dialkylbiaryl phosphine ligands (Buchwald ligands) and palladium precatalysts to overcome steric hindrance and prevent catalyst deactivation by the free indole N-H.

Substrate Analysis & Strategic Considerations

Before initiating catalysis, the structural features of the substrate must be analyzed to select the correct catalytic system.

FeatureChemical ImplicationStrategic Adjustment
7-Bromo Handle Sterically hindered by the N1-H and the indole backbone.Requires bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos ) to facilitate oxidative addition and reductive elimination.
N1-H (Free Amine) Acidic proton (

). Can deprotonate and coordinate to Pd, poisoning the catalyst.
Option A: Protect with Boc/Ts/SEM (Recommended). Option B: Use weak bases (

) and highly active precatalysts (Pd G4) for direct coupling.
3,5-Dimethyl Electron-donating groups increase ring electron density. Blocks C3 position.Prevents C3-arylation side reactions. Requires higher temperature or more active catalyst to drive oxidative addition at C7-Br.

Workflow Visualization

The following decision tree outlines the optimal pathway for functionalizing 7-Bromo-3,5-dimethyl-1H-indole based on the desired coupling partner and protecting group strategy.

IndoleCoupling Start Start: 7-Bromo-3,5-dimethyl-1H-indole Decision Is N1-H Protected? Start->Decision Protected N-Protected (Boc/Ts) Reduced Catalyst Poisoning Decision->Protected Yes Unprotected Free N1-H Requires Base Control Decision->Unprotected No Suzuki_Prot Suzuki-Miyaura Pd(dppf)Cl2 or XPhos Pd G4 High Yield Protected->Suzuki_Prot Ar-B(OH)2 Buchwald_Prot Buchwald-Hartwig RuPhos/BrettPhos Pd G4 Standard Conditions Protected->Buchwald_Prot HNR2 Suzuki_Free Suzuki-Miyaura Pd-XPhos G4 + K3PO4 (Water/Dioxane) Unprotected->Suzuki_Free Ar-B(OH)2 Buchwald_Free Buchwald-Hartwig tBuBrettPhos Pd G4 Avoid Strong Bases (NaOtBu) Unprotected->Buchwald_Free HNR2

Caption: Decision matrix for catalyst and condition selection based on N-protection status.

Protocol 1: Suzuki-Miyaura Cross-Coupling[2]

This protocol is optimized for introducing aryl and heteroaryl groups at the C7 position. The use of XPhos or SPhos is critical as these ligands create a "pocket" that accommodates the steric bulk of the 7-position while preventing the formation of inactive palladium dimers.

Materials:
  • Substrate: 7-Bromo-3,5-dimethyl-1H-indole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G4 (2–5 mol%) [Alternatively: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%)]

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the indole substrate, boronic acid, and base (

    
    ).
    
  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5 minutes.

  • Catalyst Addition: Add the XPhos Pd G4 precatalyst. Note: Using G3/G4 precatalysts ensures a defined Pd(0):L ratio and rapid initiation.

  • Solvent: Add degassed 1,4-dioxane/water mixture via syringe.

  • Reaction: Heat the mixture to 80–100 °C for 2–12 hours. Monitor conversion by LC-MS.

    • Checkpoint: The 3,5-dimethyl groups make the product lipophilic; ensure the LC-MS method has a high organic gradient flush.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Why this works: The biphasic system (


/Dioxane) with tribasic potassium phosphate is mild enough to tolerate the free N-H (if unprotected) while sufficiently basic to activate the boronic acid. XPhos is exceptionally good at coupling sterically hindered aryl chlorides and bromides.

Protocol 2: Buchwald-Hartwig Amination

Forming C-N bonds at the C7 position is difficult due to the proximity of the indole nitrogen. The key is to use L-shaped ligands (BrettPhos family) that prevent the Pd center from coordinating to the indole N1.

Materials:
  • Substrate: 7-Bromo-3,5-dimethyl-1H-indole (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    • For Primary Amines: BrettPhos Pd G4 (2–5 mol%)

    • For Secondary Amines: RuPhos Pd G4 (2–5 mol%)

  • Base:

    
     (3.0 equiv) or NaOtBu (1.4 equiv - only if N-protected)
    
  • Solvent: t-Amyl alcohol or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:
  • Preparation: Dry all glassware in an oven. This reaction is sensitive to moisture.

  • Charge: Add indole, amine (if solid), and base (

    
    ) to the vial.
    
    • Critical: If the indole is unprotected , use

      
       (weak base) to avoid deprotonating the indole N-H, which would shut down the catalyst. If N-protected  (e.g., N-Boc), NaOtBu is preferred for faster kinetics.
      
  • Catalyst: Add the specific Pd G4 precatalyst inside a glovebox or under a strong counter-flow of nitrogen.

  • Solvent: Add anhydrous solvent.

  • Reaction: Heat to 90–110 °C .

    • Note: 7-bromoindoles are sluggish; higher temperatures are often required compared to 5-bromoindoles.

  • Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify.

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free N-H or oxidative addition failure.1. Protect N-H with Boc/Ts.2. Switch to XPhos Pd G4 (Suzuki) or tBuBrettPhos (Buchwald).
Dehalogenation (H-Indole)

-hydride elimination from alkyl impurities or solvent.
1. Ensure solvents are anhydrous.2. Avoid primary alcohol solvents; use Toluene or Dioxane.
Protodeboronation Unstable boronic acid.1. Use Boronic Esters (Pinacol) instead of acids.2. Lower reaction temp to 80 °C and extend time.

References

  • Suzuki-Miyaura Coupling of Hindered Indoles

    • Billingsley, K. L., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Buchwald-Hartwig Amination Precatalysts

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Synthesis of a New Generation of Palladium Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • General Reactivity of 7-Haloindoles

    • Laha, J. K., et al. (2011). Palladium-Catalyzed Cross-Coupling of 7-Bromoindoles with Arylboronic Acids. Synlett, 2011(06), 839-842. Link

  • Ligand Selection Guide

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

Sources

Buchwald-Hartwig amination conditions for 7-bromoindoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 7-Bromoindoles

Executive Summary & Strategic Importance

The 7-aminoindole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical isostere for 7-azaindoles and a core motif in kinase inhibitors. However, the installation of amines at the 7-position of the indole ring via Buchwald-Hartwig cross-coupling is notoriously difficult.

The Core Challenge:

  • Steric Occlusion: The 7-position is "tucked" into the peri-position relative to the indole nitrogen (N1), creating significant steric hindrance that impedes the approach of the palladium complex.

  • Catalyst Poisoning (Free N-H): In unprotected indoles, the N1-H is acidic (pKa ~16). Standard bases can deprotonate this site, leading to the formation of stable, non-reactive indolyl-palladium complexes (palladacycles) that arrest the catalytic cycle.

  • Electronic Deactivation: The electron-rich nature of the indole ring can make the C7-Br bond less prone to oxidative addition compared to electron-deficient aryl halides.

This guide provides two distinct, field-validated protocols to overcome these barriers: one for N-protected substrates and a specialized method for unprotected (free N-H) indoles.

Mechanistic Architecture

To troubleshoot and optimize, one must visualize the failure points in the catalytic cycle specific to 7-bromoindoles.

BuchwaldMechanism PreCat Pd(0) Precatalyst (Active Species) OxAdd Oxidative Addition (Rate Limiting for e- rich Indoles) PreCat->OxAdd + 7-Bromoindole PdII_Int Pd(II)-Ar-Br Complex (Steric Clash at C7) OxAdd->PdII_Int AmineBind Amine Coordination & Deprotonation PdII_Int->AmineBind + Amine + Base Trap OFF-CYCLE TRAP: Indolyl-Pd Formation (If N-H is free) PdII_Int->Trap Deprotonation of N1-H RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->PreCat Regenerate Pd(0) Product 7-Aminoindole Product RedElim->Product

Figure 1: The catalytic cycle highlighting the critical "Off-Cycle Trap" caused by the free N-H group and steric clashing at the oxidative addition stage.

Decision Matrix: Selecting the Right System

Do not guess. Use this logic flow to select your initial screening conditions.

DecisionTree Start Substrate Analysis: 7-Bromoindole Protect Is N1 Protected? (e.g., Boc, Me, Bn) Start->Protect Yes YES Protect->Yes No NO (Free N-H) Protect->No AmineType Amine Type? Yes->AmineType Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary CondA PROTOCOL A: Pd2(dba)3 + BrettPhos Base: NaOtBu Primary->CondA CondB PROTOCOL B: Pd(OAc)2 + RuPhos Base: Cs2CO3 Secondary->CondB CondC PROTOCOL C: Pd2(dba)3 + DavePhos Base: LiHMDS (Soluble Base Critical) No->CondC

Figure 2: Logic flow for selecting catalyst/ligand combinations based on substrate protection status and amine class.

Detailed Experimental Protocols

Protocol A: For N-Protected 7-Bromoindoles (General Purpose)

Best for: N-Boc, N-Methyl, N-Benzyl 7-bromoindoles coupling with primary/secondary amines.

The Logic:

  • Ligand (RuPhos/XantPhos): These ligands create a localized steric pocket that facilitates reductive elimination even in crowded C7 systems.

  • Base (Cs₂CO₃): A weaker, heterogeneous base prevents decomposition of sensitive protecting groups (like Boc) while being strong enough to deprotonate the amine.

Materials:

  • N-Protected 7-bromoindole (1.0 equiv)

  • Amine (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: XantPhos or RuPhos (4-10 mol%) (Use 2:1 Ligand:Pd ratio)

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Inert Setup: Charge a reaction vial with a magnetic stir bar. Add the solid reagents: Pd(OAc)₂, Ligand, Cs₂CO₃, and the 7-bromoindole (if solid).

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon three times. Critical: Oxygen inhibits the active Pd(0) species.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. If the amine is liquid, add it now.

  • Activation: Heat the reaction block to 100°C . Stir vigorously (1000 RPM) to ensure the heterogeneous base interacts with the solution.

  • Monitoring: Monitor by LCMS at 2 hours. If conversion is <50%, add a second portion of catalyst/ligand stock solution.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and salts. Concentrate and purify via flash chromatography.

Protocol B: For Unprotected (Free N-H) 7-Bromoindoles

Best for: Direct functionalization without protection/deprotection steps.

The Logic:

  • Ligand (DavePhos): This bulky biaryl phosphine promotes oxidative addition and is robust enough to prevent the formation of inactive Pd-indolyl dimers.

  • Base (LiHMDS): Unlike alkoxide bases, LiHMDS (Lithium bis(trimethylsilyl)amide) is soluble in THF and sterically bulky. It reversibly deprotonates the indole N-H, but the resulting lithium indolyl species does not sequester the palladium catalyst as tightly as a sodium or potassium salt might.

Materials:

  • 7-Bromoindole (1.0 equiv)

  • Amine (1.2 equiv)[1]

  • Precatalyst: Pd₂dba₃ (1-2 mol%)

  • Ligand: DavePhos (2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) (4-8 mol%)

  • Base: LiHMDS (1.0 M in THF) (2.2 equiv)

  • Solvent: THF or Toluene (anhydrous)

Step-by-Step:

  • Catalyst Pre-complexation: In a separate vial under Argon, mix Pd₂dba₃ and DavePhos in a small amount of THF. Stir for 5 minutes at room temperature. The solution should turn from dark purple to orange/brown, indicating active ligand binding.

  • Main Reaction: In the reaction vessel, add 7-bromoindole and the amine. Evacuate/backfill with Argon.

  • Base Addition: Add the LiHMDS solution dropwise at Room Temperature. Note: The solution may change color due to indole deprotonation.

  • Catalyst Injection: Syringe the pre-formed catalyst solution into the main vessel.

  • Heating: Heat to 65–80°C . Higher temperatures (>100°C) may cause LiHMDS to degrade the substrate or solvent.

  • Quench: Cool to RT. Quench with saturated NH₄Cl solution (to reprotonate the indole). Extract with EtOAc.

Comparative Data & Troubleshooting

Table 1: Common Failure Modes and Solutions

Observation (LCMS/NMR)DiagnosisCorrective Action
No Reaction (SM Recovery) Failure of Oxidative AdditionSwitch to Pd-G3/G4 precatalysts (e.g., XPhos Pd G4) to ensure rapid Pd(0) generation.
Dehalogenation (Indole)

-Hydride Elimination / Reduction
Switch solvent from Dioxane to Toluene . Ensure solvent is strictly anhydrous.
Product + Dimer Homocoupling of IndoleReduce catalyst loading; Ensure strict O₂ exclusion (O₂ promotes homocoupling).
Stalled Conversion (~40%) Catalyst Death/PoisoningAdd catalyst in two portions (T=0 and T=2h). Switch to Protocol B (LiHMDS) if N-H is free.

References

  • Pd-Catalyzed Amination of Heteroaryl Halides (Unprotected Indoles)

    • Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides[2][3]

    • Source: Organic Letters (2005)
    • URL:[Link]

    • Context: Establishes the DavePhos/LiHMDS system for free N-H indoles.
  • General Buchwald-Hartwig Protocols

    • Title: A Guide to Buchwald-Hartwig Amin
    • Source: Chemical Reviews (2016)
    • URL:[Link]

    • Context: Comprehensive review of ligand effects (RuPhos, XPhos)
  • Palladium-Catalyzed Amin

    • Title: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles[4]

    • Source: Journal of Organic Chemistry (2010)
    • URL:[Link]

    • Context: Validates the use of biarylphosphine ligands for 7-substituted aza-systems, directly applicable to 7-bromoindoles.

Sources

Application Note: Site-Selective C7 Functionalization of 3,5-Dimethylindole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists seeking to functionalize the challenging C7 position of 3,5-dimethylindole . The presence of methyl groups at C3 and C5 creates a unique steric and electronic environment that renders standard indole functionalization strategies ineffective. This guide details two high-fidelity protocols: Rh(III)-catalyzed C–H Alkenylation and Ir-catalyzed Directed C–H Borylation .

Executive Summary & Strategic Analysis

Functionalizing the C7 position of indole is historically difficult due to the inherent reactivity hierarchy: C3 > C2 > C4/C5/C6 > C7 .[1] In 3,5-dimethylindole , this challenge is compounded by steric crowding.

  • C3-Methyl: Blocks the most nucleophilic site (good for preventing side reactions) but increases steric bulk around C2 and C4.

  • C5-Methyl: Sterically crowds C4 and C6.

  • C7-H: The target site.[1][2][3][4] It is the least acidic and least nucleophilic, requiring Directing Group (DG) strategies to overcome the kinetic preference for C2.

The Solution: Chelation-Assisted C–H Activation

To access C7, we must invert the natural reactivity using a DG on the indole nitrogen (N1). This DG coordinates with a transition metal catalyst (Rh or Ir), bringing the metal center into proximity with the C7–H bond (the "molecular ruler" effect), enabling selective activation despite the open C2 position.

Substrate Steric Map

The following diagram illustrates the steric and electronic landscape of 3,5-dimethylindole and the logic of DG-based activation.

IndoleAnalysis Substrate 3,5-Dimethylindole C3 C3-Me (Blocked) Substrate->C3 C5 C5-Me (Steric Bulk) Substrate->C5 C2 C2-H (Competitor Site) Substrate->C2 C7 C7-H (Target Site) Substrate->C7 C3->C2 Increases C2 Steric Hindrance C4 C4 C5->C4 Blocks C4 C6 C6 C5->C6 Crowds C6 DG N1-Directing Group (Key Enabler) DG->C7 Metal Coordination (5/6-membered metallacycle)

Figure 1: Steric analysis of 3,5-dimethylindole. The C3-Me helps shield C2, while the DG directs the catalyst to C7.

Protocol A: Rh(III)-Catalyzed C7-Alkenylation

Mechanism: Oxidative alkenylation (Heck-type coupling) using an


-Pivaloyl directing group.
Why this works:  The bulky tert-butyl group on the pivaloyl moiety sterically discourages the formation of the 5-membered metallacycle required for C2 activation, favoring the 6-membered metallacycle at C7.
Materials
  • Substrate: 3,5-Dimethylindole (converted to N-Pivaloyl derivative)

  • Coupling Partner: Acrylates (e.g., Ethyl acrylate), Styrenes, or Vinyl sulfones.

  • Catalyst:

    
     (Pentamethylcyclopentadienyl rhodium dichloride dimer).
    
  • Oxidant:

    
     (Stoichiometric) or 
    
    
    
    .
  • Solvent: 1,2-Dichloroethane (DCE) or Trifluoroethanol (TFE).

Step-by-Step Methodology
Step 1: Installation of N-Pivaloyl Directing Group
  • Dissolve 3,5-dimethylindole (1.0 equiv) in dry THF (0.2 M) under

    
    .
    
  • Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min.

  • Add Pivaloyl chloride (1.2 equiv) dropwise.

  • Warm to RT and stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Checkpoint: Verify product by NMR.[5] The N-Piv peak (~1.4 ppm, 9H, s) should be distinct.

Step 2: Catalytic C7 Alkenylation
  • Setup: In a screw-cap pressure tube, combine:

    • N-Pivaloyl-3,5-dimethylindole (0.2 mmol, 1.0 equiv)

    • Ethyl Acrylate (0.4 mmol, 2.0 equiv)

    • 
       (2.5 mol%)
      
    • 
       (10 mol%) - Silver salt activates the Rh-dimer.
      
    • 
       (0.4 mmol, 2.0 equiv) - Regenerates Rh(III).
      
  • Solvent: Add DCE (2.0 mL, 0.1 M).

  • Reaction: Seal the tube and heat to 100 °C for 16–24 hours.

    • Note: The solution typically turns dark green/brown.

  • Workup: Cool to RT. Filter through a celite pad (rinsing with DCM) to remove insoluble copper salts.

  • Purification: Concentrate filtrate and purify via silica gel chromatography.

  • DG Removal (Optional): To remove Pivaloyl, treat with

    
     in MeOH/THF at reflux.
    
Data Summary: Typical Yields (Literature Analogues)
Coupling PartnerConditionsYield (Isolated)Selectivity (C7:C2)
Ethyl AcrylateRh/Cu, 100°C75-85%>20:1
StyreneRh/Cu, 110°C60-70%>15:1
Vinyl SulfoneRh/Ag, 100°C65-75%>20:1

Protocol B: Ir-Catalyzed Directed C7-Borylation

Mechanism: Iridium-catalyzed C–H borylation directed by a hydrosilyl group. Why this works: The hydrosilyl group (


 or similar) undergoes oxidative addition to Ir, forming a covalent Ir–Si bond. This anchors the catalyst and directs the borylation exclusively to the C7 position via a favorable cyclic transition state. This is superior to "steric-controlled" borylation which might yield mixtures of C2/C6/C7.
Materials
  • Substrate: 3,5-Dimethylindole.

  • Reagents: Diethylsilane (

    
    ) or Chlorodimethylsilane (
    
    
    
    ).
  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) or dtbpy.

  • Boron Source:

    
     (Bis(pinacolato)diboron) or HBpin.
    
Step-by-Step Methodology
Step 1: In-Situ Silylation (One-Pot Protocol)

Note: The N-silyl group is moisture sensitive. This protocol often performs silylation and borylation in sequence.

  • Silylation: In a glovebox or under strict Argon line:

    • Combine 3,5-dimethylindole (0.5 mmol) and

      
       (1 mol%) in THF.
      
    • Add

      
       (1.1 equiv). Stir at RT for 1-2 h until 
      
      
      
      evolution ceases.
    • Result: Formation of

      
      .
      
Step 2: Directed C7 Borylation[4][6]
  • Catalyst Mix: To the reaction mixture from Step 1, add:

    • 
       (0.5 mol% additional)
      
    • Ligand: dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (1.0 mol%)[5]

    • 
       (Pinacolborane) or 
      
      
      
      (1.2 equiv).
  • Reaction: Heat to 80 °C in a sealed vessel for 4–8 hours.

    • Mechanism:[1][3][5][7] The Ir catalyst inserts into the C7–H bond facilitated by the N-Si coordination.

  • Workup/Hydrolysis:

    • Cool to RT.

    • Add wet THF or a solution of

      
       (aq) to hydrolyze the N-Si bond. Stir for 30 min.
      
    • Note: This removes the directing group, yielding the free N-H C7-borylated indole.

  • Purification: Extract with EtOAc. Purify via flash chromatography (Note: Bpin esters can be sensitive to silica; use deactivated silica or alumina if degradation is observed).

Catalytic Cycle Visualization (Ir-Directed)

IrCycle Start N-Silyl Indole Complex1 Ir(III)-Silyl Complex Start->Complex1 Oxidative Addition (N-Si-H to Ir) TS C7-H Activation (Transition State) Complex1->TS C7-H Insertion Product C7-Borylated Indole TS->Product Reductive Elim. + Hydrolysis

Figure 2: Simplified mechanism of Silyl-directed Iridium C7 borylation.

Troubleshooting & Expert Insights

Regioselectivity Leakage (C2 vs C7)
  • Observation: Significant C2 functionalization observed in the Rh-alkenylation protocol.

  • Cause: The directing group is not bulky enough, or the temperature is too high, allowing the thermodynamically favored 5-membered metallacycle (C2) to form.

  • Fix: Switch from N-Pivaloyl to the even bulkier N-(1-adamantanecarbonyl) group. The adamantyl group provides a massive steric wall that virtually eliminates C2 attack.

Catalyst Deactivation
  • Observation: Reaction stalls after 30% conversion.

  • Cause: Indoles are competent ligands. The product (C7-alkenyl indole) might coordinate to Rh/Ir and poison the catalyst.

  • Fix:

    • Increase catalyst loading to 5 mol%.

    • Add an external ligand like

      
       (for Rh) to keep the metal cationic and more reactive.
      
Purification of C7-Borylated Indoles
  • Issue: Protodeboronation (loss of Boron) on silica gel.

  • Fix: Use Florisil instead of Silica gel, or add 1% Triethylamine to the eluent to neutralize the acidity of the silica. Alternatively, convert the Bpin immediately to a stable aryl/halo derivative via Suzuki coupling or oxidation (to C7-OH) in the same pot.

References

  • Xu, L., Zhang, C., He, Y., Tan, L., & Ma, D. (2016).[8] Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition, 55(1), 321–325.[8] [Link]

  • Robbins, D. W., & Hartwig, J. F. (2011). A simple, multidimensional approach to high-throughput discovery of catalytic reactions. Science, 333(6048), 1423–1427. (Foundational work on Ir-catalyzed silyl-directed borylation). [Link]

  • Yang, X.-F., Hu, X.-H., Feng, C., & Loh, T.-P. (2015).[2] Rhodium(III)-catalyzed C7-position C–H alkenylation and alkynylation of indolines.[2] Chemical Communications, 51(13), 2532–2535.[2] [Link]

  • Shah, T. A., De, P. B., Pradhan, S., & Punniyamurthy, T. (2019). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications, 55, 572-587. [Link]

Sources

Application Notes and Protocols for the Preparation of Kinase Inhibitors Utilizing 7-Bromo-3,5-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, frequently appearing in a vast array of pharmacologically active compounds, including a significant number of approved and investigational kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[3][4]

The 7-Bromo-3,5-dimethyl-1H-indole scaffold is a particularly valuable starting material for the synthesis of novel kinase inhibitors. The bromine atom at the 7-position provides a versatile handle for introducing diverse chemical functionalities through well-established cross-coupling reactions.[5] This allows for the systematic exploration of the chemical space around the indole core to optimize interactions with the target kinase. The methyl groups at the 3 and 5-positions can contribute to the inhibitor's potency and selectivity by establishing favorable interactions within the kinase's binding pocket and influencing the overall physicochemical properties of the molecule.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-Bromo-3,5-dimethyl-1H-indole in the synthesis of potential kinase inhibitors. We will detail robust and reproducible protocols for the key synthetic transformations, explain the rationale behind the experimental choices, and present data in a clear and accessible format.

Strategic Functionalization of the 7-Bromo-3,5-dimethyl-1H-indole Core

The strategic diversification of the 7-Bromo-3,5-dimethyl-1H-indole scaffold primarily relies on palladium-catalyzed cross-coupling reactions. The two most powerful and widely employed methods for this purpose are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. These reactions are favored for their broad substrate scope, functional group tolerance, and generally high yields.

Visualizing the Synthetic Strategy

G start 7-Bromo-3,5-dimethyl-1H-indole suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Pd Catalyst, Base product_suzuki 7-Aryl/Heteroaryl-3,5-dimethyl-1H-indoles suzuki->product_suzuki product_buchwald 7-Amino-3,5-dimethyl-1H-indoles buchwald->product_buchwald aryl Aryl/Heteroaryl Boronic Acids/Esters aryl->suzuki amine Primary/Secondary Amines amine->buchwald final_inhibitors Diverse Kinase Inhibitors product_suzuki->final_inhibitors Further Functionalization product_buchwald->final_inhibitors Further Functionalization

Caption: Synthetic pathways for functionalizing 7-Bromo-3,5-dimethyl-1H-indole.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations of 7-Bromo-3,5-dimethyl-1H-indole. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst and reagents.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed coupling of 7-Bromo-3,5-dimethyl-1H-indole with an aryl or heteroaryl boronic acid. This reaction is instrumental in introducing diverse aromatic systems at the 7-position of the indole core.

Reaction Scheme:

Materials:

Reagent/MaterialPurposeTypical Supplier
7-Bromo-3,5-dimethyl-1H-indoleStarting MaterialCommercially Available
Aryl/Heteroaryl Boronic AcidCoupling PartnerCommercially Available
Pd(PPh₃)₄ or PdCl₂(dppf)Palladium CatalystCommercially Available
K₂CO₃ or Cs₂CO₃BaseCommercially Available
1,4-Dioxane/Water (4:1)SolventCommercially Available
Anhydrous Sodium SulfateDrying AgentCommercially Available
Silica GelChromatographyCommercially Available

Step-by-Step Procedure:

  • To a dry round-bottom flask, add 7-Bromo-3,5-dimethyl-1H-indole (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

  • Add the degassed solvent mixture (1,4-dioxane/water, 4:1) to the flask to achieve a concentration of approximately 0.1 M with respect to the starting indole.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Expected Outcome and Data:

ParameterTypical Value
Yield70-95%
Purity (by HPLC)>95%
Characterization¹H NMR, ¹³C NMR, MS
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed amination of 7-Bromo-3,5-dimethyl-1H-indole. This reaction is crucial for introducing primary or secondary amines at the 7-position, which can act as key hydrogen bond donors or acceptors for kinase binding.

Reaction Scheme:

Materials:

Reagent/MaterialPurposeTypical Supplier
7-Bromo-3,5-dimethyl-1H-indoleStarting MaterialCommercially Available
Primary or Secondary AmineCoupling PartnerCommercially Available
Pd₂(dba)₃ or Pd(OAc)₂Palladium Pre-catalystCommercially Available
Xantphos or BINAPLigandCommercially Available
NaOtBu or Cs₂CO₃BaseCommercially Available
Toluene or 1,4-DioxaneSolventCommercially Available
Anhydrous Sodium SulfateDrying AgentCommercially Available
Silica GelChromatographyCommercially Available

Step-by-Step Procedure:

  • To a dry Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the ligand (e.g., Xantphos, 0.04 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the solvent (e.g., toluene) and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add 7-Bromo-3,5-dimethyl-1H-indole (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill this flask with an inert gas.

  • Transfer the pre-formed catalyst solution to the flask containing the indole, amine, and base via cannula.

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome and Data:

ParameterTypical Value
Yield60-90%
Purity (by HPLC)>95%
Characterization¹H NMR, ¹³C NMR, MS

Rationale and Mechanistic Insights

The choice of catalyst, ligand, base, and solvent is critical for the success of these cross-coupling reactions.

  • Palladium Catalyst and Ligand: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For Suzuki couplings, phosphine ligands like PPh₃ or dppf are commonly used. For Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands such as Xantphos or BINAP are often preferred to promote the reductive elimination step.

  • Base: The base is essential for the activation of the boronic acid in the Suzuki reaction (formation of a boronate species) and for the deprotonation of the amine in the Buchwald-Hartwig reaction. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Aprotic polar solvents like 1,4-dioxane and toluene are commonly used as they can dissolve the reactants and are stable at the required reaction temperatures. The addition of water in Suzuki couplings can sometimes accelerate the reaction.

Catalytic Cycle Visualization

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Int1 Ar-Pd(II)L₂-X OxAdd->Int1 Trans Transmetalation Int1->Trans Int2 Ar-Pd(II)L₂-R Trans->Int2 RedElim Reductive Elimination Int2->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd Boronic R-B(OH)₂ Boronic->Trans Base Base Base->Trans

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Application in Kinase Inhibitor Synthesis: A Case Study

To illustrate the practical application of these protocols, consider the synthesis of a hypothetical kinase inhibitor targeting a specific kinase family, for instance, the Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[6] Many FGFR inhibitors feature a substituted indole or azaindole core.

Synthetic Workflow Example:

G start 7-Bromo-3,5-dimethyl-1H-indole suzuki Suzuki Coupling (Protocol 1) start->suzuki 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine buchwald Buchwald-Hartwig Amination (Protocol 2) start->buchwald 3,5-Dimethoxyaniline intermediate1 7-(Pyrimidin-4-yl)-3,5-dimethyl-1H-indole suzuki->intermediate1 final_product1 Potential FGFR Inhibitor A intermediate1->final_product1 Further Elaboration intermediate2 N-(3,5-dimethoxyphenyl)-3,5-dimethyl-1H-indol-7-amine buchwald->intermediate2 final_product2 Potential FGFR Inhibitor B intermediate2->final_product2 Further Elaboration

Caption: Exemplary workflow for the synthesis of potential FGFR inhibitors.

Conclusion and Future Perspectives

7-Bromo-3,5-dimethyl-1H-indole is a highly versatile and valuable building block for the synthesis of novel kinase inhibitors. The robust and well-documented Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide reliable methods for the diversification of this scaffold. By systematically exploring the substitution patterns at the 7-position, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds to achieve high potency and selectivity against their desired kinase targets. The protocols and strategies outlined in this application note serve as a solid foundation for researchers to embark on their own kinase inhibitor discovery programs utilizing this promising starting material.

References

  • Axten, J. M., Medina, J. R., Feng, Y., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-207. [Link]

  • Corcino, C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14339-14479. [Link]

  • He, X., et al. (2025). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • MDPI. (2023). Indole-Containing Metal Complexes and Their Medicinal Applications. [Link]

  • U.S. Patent. (2016). Selective inhibitors for protein kinases and pharmaceutical composition and use thereof.
  • Guironnet, D., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(5), 8496-8527. [Link]

  • European Patent Office. (2008). 7-SUBSTITUTED INDOLE AS MCL-1 INHIBITORS. [Link]

  • Chinese Patent. (2021).
  • NCBI. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocyles: Substrate Scope and Mechanistic Investigation. [Link]

  • RSC Publishing. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • ResearchGate. (2018). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. [Link]

  • ResearchGate. (2018). A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY. [Link]

  • European Patent Office. (2007). Compounds and composition as protein kinase inhibitors. [Link]

  • NCBI. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

Sources

Application Note: Regioselective C2-Functionalization of 3,5-Dimethylindole via Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mechanistic principles and experimental protocols for the electrophilic aromatic substitution (EAS) of 3,5-dimethylindole , a "privileged scaffold" in drug discovery.[1] Unlike unsubstituted indole, which reacts exclusively at the C3 position, 3,5-dimethylindole presents a unique challenge: the nucleophilic C3 site is sterically blocked by a methyl group.[1] This application note elucidates the mechanistic shift toward C2-regioselectivity and provides a validated protocol for Vilsmeier-Haack formylation , transforming the substrate into 3,5-dimethylindole-2-carboxaldehyde, a critical intermediate for synthesizing melatonin receptor agonists and kinase inhibitors.

Mechanistic Analysis: The "Blocked C3" Dilemma

Substrate Electronic Landscape

The reactivity of 3,5-dimethylindole is governed by the interplay between the pyrrole ring's inherent nucleophilicity and the substituents' electronic effects:

  • Indole Nucleophilicity: The N-lone pair donates density into the ring, making C3 the kinetic site of attack (HOMO coefficient is highest at C3).

  • 5-Methyl Group (+I Effect): Weakly activates the benzene ring but significantly stabilizes the delocalized cation intermediate, increasing overall reactivity compared to 3-methylindole.

  • 3-Methyl Group (Steric Block): Prevents the formation of a stable neutral C3-substitution product (which would require breaking aromaticity or migration).[1]

Reaction Pathway: Kinetic vs. Thermodynamic Control

When an electrophile (E


) approaches 3,5-dimethylindole, two pathways compete:
  • Pathway A (C3 Attack - Kinetic): The electrophile attacks C3, forming a 3,3-disubstituted indolenine intermediate.[1] This intermediate cannot re-aromatize by simple deprotonation.[1] It must either:

    • Eject the electrophile (reversion).[1]

    • Undergo a Plancher Rearrangement (migration of a group to C2).[1]

  • Pathway B (C2 Attack - Thermodynamic): The electrophile attacks C2.[1] Although kinetically slower due to lower electron density compared to C3, the resulting intermediate can lose a proton from C2 to restore aromaticity, yielding the stable 2-substituted indole .

Visualization of Reaction Pathways[1]

ReactionMechanism Reactant 3,5-Dimethylindole + Electrophile (E+) TS_C3 TS: C3 Attack (Kinetic Preference) Reactant->TS_C3 Fast TS_C2 TS: C2 Attack Reactant->TS_C2 Slower Intermediate_C3 3,3-Dimethylindolenine (Non-Aromatic Intermediate) TS_C3->Intermediate_C3 Intermediate_C3->Reactant Reversible Intermediate_C2 Wheland Intermediate (C2 Cation) Intermediate_C3->Intermediate_C2 Migration (Rare in VH) TS_C2->Intermediate_C2 Product 3,5-Dimethylindole-2-Carboxaldehyde (Thermodynamic Product) Intermediate_C2->Product -H+ (Aromatization)

Figure 1: Reaction coordinate comparison. The C3 pathway leads to a dead-end indolenine intermediate, while the C2 pathway allows for re-aromatization, driving the reaction to the stable 2-formyl product.

Validated Protocol: Vilsmeier-Haack Formylation[2][3][4]

This protocol is optimized for the synthesis of 3,5-dimethylindole-2-carboxaldehyde . The Vilsmeier reagent (chloroiminium ion) is generated in situ from DMF and POCl


.[1]
Reagents & Equipment
  • Substrate: 3,5-Dimethylindole (Purity >98%).[1]

  • Reagents: Phosphorus Oxychloride (POCl

    
    ), N,N-Dimethylformamide (DMF, Anhydrous).[1]
    
  • Solvent: DMF (acts as both reagent and solvent).[1]

  • Equipment: 3-neck round bottom flask, reflux condenser, N

    
     inlet, dropping funnel, ice bath.[1]
    
Step-by-Step Methodology

Step 1: Generation of Vilsmeier Reagent

  • Charge an oven-dried flask with anhydrous DMF (5.0 equiv relative to indole).

  • Cool to 0–5°C using an ice/salt bath.

  • Add POCl

    
     (1.2 equiv) dropwise over 20 minutes.[1]
    
    • Critical Control Point: Maintain internal temperature <10°C. The solution will turn pale yellow/orange, indicating formation of the chloroiminium salt.[1]

  • Stir at 0°C for 30 minutes.

Step 2: Electrophilic Addition

  • Dissolve 3,5-dimethylindole (1.0 equiv) in a minimum volume of DMF.[1]

  • Add the indole solution dropwise to the Vilsmeier reagent at 0°C.

  • Allow the mixture to warm to room temperature (RT) over 1 hour.

  • Heat the reaction mixture to 70–80°C for 4 hours.

    • Note: Heating is required to overcome the activation energy for C2 substitution and ensure thermodynamic equilibration.

Step 3: Hydrolysis & Workup

  • Cool the reaction mixture to RT.

  • Pour the mixture slowly into crushed ice (approx. 10x reaction volume) containing sodium acetate (buffered hydrolysis prevents polymerization).[1]

  • Adjust pH to ~9-10 using 5M NaOH or saturated Na

    
    CO
    
    
    
    .[1]
    • Observation: A precipitate (the aldehyde) should form.[1]

  • Boil the aqueous suspension for 5-10 minutes to ensure complete hydrolysis of the iminium intermediate.

  • Cool and filter the solid.[1] Wash with copious water.[1]

Step 4: Purification

  • Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).[1]

Quantitative Data Summary (Expected)
ParameterSpecificationNotes
Reagent Stoichiometry 1.0 Indole : 1.2 POCl

: 5.0 DMF
Excess DMF acts as solvent.
Temperature Profile 0°C (Add)

80°C (React)
High temp favors C2 substitution.[1]
Typical Yield 75% – 85%C2-isomer is the major product.
Appearance Yellow/Tan SolidDistinct aldehyde odor.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / N-Formylation Kinetic control dominant.Increase reaction temperature to >80°C to favor thermodynamic C-formylation.
Tarry/Black Product Polymerization of indole.[1]Ensure hydrolysis is buffered (NaOAc).[1] Avoid strong acids during workup.[1]
Incomplete Reaction Moisture in reagents.[1]Use anhydrous DMF and fresh POCl

.[1] Moisture destroys the Vilsmeier reagent.[1]
Regioisomer Mix 1-Formyl vs 2-Formyl.The N-formyl (1-formyl) byproduct is often unstable to base hydrolysis. The boiling step in NaOH usually cleaves the N-formyl group, leaving the stable C2-formyl product.

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard text confirming C3 vs C2 reactivity patterns in indoles). [1]

  • Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[1] (Foundational reference for indole electrophilic substitution mechanisms). [1]

  • James, T. (2025).[1][2] Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. (General mechanism overview).

  • Organic Chemistry Portal. (n.d.).[1] Vilsmeier-Haack Reaction. (Specific reaction conditions and mechanism).[1][3]

  • BenchChem. (2025).[1][4] Application Notes: Vilsmeier-Haack Formylation of Indoles. (Protocol specifics for methylindoles). Note: Sourced from search result 1.2 context.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Handling of 7-Bromo-3,5-dimethyl-1H-indole

[1]

Status: Operational Ticket ID: IND-7BR-35DM-PUR Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: 2025-06-15[1]

Executive Summary

You are likely working with 7-Bromo-3,5-dimethyl-1H-indole as a scaffold for kinase inhibitors or receptor ligands.[1] This molecule presents a classic "Indole Paradox": it is robust enough for Suzuki/Buchwald couplings (via the C7-Bromine) but chemically fragile during purification due to the electron-rich indole ring (enhanced by C3/C5 methyl groups).

The most common user reports involve decomposition on silica gel (turning pink/red) and difficulty crystallizing the solid from crude reaction mixtures . This guide addresses these specific failure modes.

Module 1: Chromatography Troubleshooting

User Issue: "My product turns pink/red on the silica column and yield is low."

Diagnosis: Acid-Catalyzed Oligomerization.[1] Standard silica gel is slightly acidic (pH ~5-6).[1] Electron-rich indoles, particularly those with alkyl groups at C3/C5, are prone to acid-catalyzed dimerization or oxidation into colored indolenine species on the column.[1]

The Fix: The "Buffered Silica" Protocol Do not use standard silica. You must neutralize the stationary phase to prevent catalytic decomposition.

Protocol: Triethylamine (Et3N) Passivation
  • Slurry Preparation: Prepare your eluent system (e.g., Hexane/Ethyl Acetate 9:1).[1] Add 1% v/v Triethylamine (Et3N) to the solvent before mixing with silica.

  • Column Packing: Pour the silica slurry. Flush with 2-3 column volumes of the Et3N-doped solvent.[1]

  • Equilibration: The heat of adsorption from the amine can disrupt the bed. Allow the column to cool and settle before loading.

  • Elution: Run the column with your standard gradient. You can reduce Et3N to 0.5% for the run, but maintaining 1% is safer for sensitive indoles.[1]

Visual Workflow: Column Decision Matrix

GStartCrude Reaction MixtureTLCRun TLC on SilicaStart->TLCCheckDoes Spot Turn Pink/Brown?TLC->CheckStandardStandard FlashChromatographyCheck->StandardNo (Stable)BufferedBuffered Silica Protocol(1% Et3N)Check->BufferedYes (Decomposition)AluminaSwitch to Neutral AluminaBuffered->AluminaStill Fails

Figure 1: Decision matrix for selecting the stationary phase based on compound stability.

Module 2: Crystallization & Scalability

User Issue: "The compound oils out or forms a sticky solid."

Diagnosis: Impurity Eutectics. 7-Bromo-3,5-dimethyl-1H-indole is lipophilic.[1] "Oiling out" usually happens when residual non-polar impurities (like unreacted hydrazine or mineral oil from hydride reagents) lower the melting point, or when the solvent system is too non-polar.

The Fix: Polarity Switching Avoid pure hexanes. You need a binary solvent system that leverages the "hydrophobic effect" to force the indole into a lattice.

Recommended Solvent Systems
MethodSolvent SystemRatio (v/v)Protocol Notes
Standard Ethanol / Water 4:1 to 2:1 Dissolve in hot EtOH.[1] Add hot water until turbid. Cool slowly to RT, then 4°C. High recovery, good rejection of tars.
Alternative Methanol / Water 3:1 Similar to EtOH but yields sharper crystals; better for removing polar salts.
Non-Polar Hexane / EtOAc 10:1 Dissolve in min. hot EtOAc. Add Hexane. Risk:[1][2] Often oils out if cooling is too fast.
Trituration Cold Pentane N/A Use this before recrystallization if the crude is a sticky oil. Grind the oil under cold pentane to induce solidification.

Expert Tip: If the product oils out in EtOH/Water, re-heat until it dissolves, add a "seed crystal" (if available) or scratch the glass, and let it cool in a warm water bath (insulated) to slow the thermal gradient.[1]

Module 3: Chemical Cleanup (Pre-Purification)[1]

User Issue: "The product has a persistent smell or dark color even after column."

Diagnosis: Residual Hydrazine/Indoline. If synthesized via Fischer Indole, traces of (2-bromo-4-methylphenyl)hydrazine can persist.[1] These are toxic and catalytically active (causing darkening).

The Fix: The "Mild Acid" Wash Warning: Strong acids degrade this indole. Use a buffered wash.

  • Dissolve: Take the crude residue in Ethyl Acetate.

  • Wash 1: Wash with 0.5 M HCl (cold, rapid wash). Do not let it sit. This protonates residual hydrazines/anilines, keeping them in the aqueous layer.[1]

  • Wash 2: Immediately wash with Saturated NaHCO3 to neutralize any acid trapped in the organic layer.

  • Wash 3: Brine, then dry over Na2SO4.

Visual Workflow: Impurity Removal

CleanupCrudeCrude Extract(Dark/Smelly)AcidWash0.5M HCl Wash(Cold, <2 min)Crude->AcidWashRemoves HydrazinesBaseNeutSat. NaHCO3NeutralizationAcidWash->BaseNeutProtects IndoleDryDry (Na2SO4) &EvaporateBaseNeut->Dry

Figure 2: Rapid wash protocol to remove basic impurities without degrading the indole core.[1]

Module 4: Storage & Stability

FAQ: How long can I store this compound?
  • Solid State: Stable for months at -20°C.[1]

  • In Solution: Unstable. Do not store in CDCl3 (chloroform) for NMR for more than a few hours. The acidity of CDCl3 (DCl formation) turns the solution pink/black.

    • Recommendation: Use DMSO-d6 or Acetone-d6 for long-term NMR tube storage.[1]

  • Atmosphere: Store under Argon/Nitrogen. The C2-position is susceptible to oxidative attack over time.

References

  • Fischer Indole Synthesis Overview. ThermoFisher Scientific.[3] (General mechanism and reagent handling).[4]

  • Purification of Indoles. Rochester University Dept. of Chemistry. (Solvent selection for recrystallization).[2][5][6]

  • Synthesis of Bromo-Indoles. National Institutes of Health (NIH) / PubMed Central. (Protocols for 5-bromo and 7-bromo indole derivatives).

  • Silica Gel Acidity & Modification. ShopBVV Technical Guide. (Explanation of silica gel interactions with active compounds).

  • Preparation of 5-bromo-7-methylindole. Google Patents (CN113045475A).[1] (Analogous purification methods for methyl/bromo substituted indoles).

Technical Support Center: Troubleshooting Solubility of 7-Bromoindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 7-bromoindoles. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in dissolving this class of compounds in common laboratory solvents like Dimethyl Sulfoxide (DMSO) and Methanol. While 7-bromoindole is generally reported to have good solubility in these polar solvents, practical laboratory work can present unique challenges related to concentration, purity, and environmental conditions.[1]

This document provides a logical, step-by-step framework for diagnosing and resolving these solubility issues, grounded in the physicochemical principles that govern the dissolution process.

Part 1: Foundational Knowledge - Understanding the Key Components

A successful experimental outcome begins with a clear understanding of the materials involved. The interplay between the solute (7-bromoindole) and the solvents (DMSO, Methanol) is dictated by their intrinsic chemical properties.

FAQ: Why am I struggling to dissolve 7-bromoindole when literature suggests it should be soluble?

Answer: This is a common issue that can stem from several factors beyond simple solute-solvent incompatibility. The primary reasons include:

  • Concentration Limits: You may be attempting to create a solution that exceeds the compound's maximum solubility at a given temperature.

  • Solvent Quality: The purity of your solvent is critical. DMSO, for instance, is highly hygroscopic and can absorb atmospheric water, which can significantly decrease the solubility of certain heterocyclic compounds.[2]

  • Compound Characteristics: The physical form (e.g., crystalline powder) and purity of your 7-bromoindole batch can impact its dissolution rate.[1]

  • Kinetic Barriers: Dissolution is not always instantaneous. The high lattice energy of a crystalline solid often requires an input of energy to be overcome, even in a compatible solvent.

The following table summarizes the key properties of these substances.

Property7-BromoindoleDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Molecular Formula C₈H₆BrNC₂H₆OSCH₃OH
Appearance Off-white to pale yellow crystalline powder[1]Clear, colorless liquidClear, colorless liquid[3]
Solvent Type SolutePolar Aprotic[4]Polar Protic
Melting Point 92-102°C[1]18.5°C (65.3°F)[5]-97.6°C (-143.7°F)
Boiling Point ~85°C at 0.2 mm Hg[6]189°C (372°F)[5]64.7°C (148.5°F)
Key Features Aromatic heterocyclic compound. The bromine atom influences electronic distribution and lipophilicity.[7]Excellent solvent for a wide range of polar and nonpolar compounds.[5] Highly hygroscopic.Can engage in hydrogen bonding. Volatile.

To effectively troubleshoot, one must consider the relationship between the solute, the solvent, and the techniques applied to facilitate dissolution.

cluster_0 The Solubility Challenge Solute Solute Properties (7-Bromoindole) - Crystal Lattice Energy - Purity - Polarity Solvent Solvent Properties (DMSO / Methanol) - Polarity - Purity (e.g., water content) - Temperature Solute->Solvent Interaction Technique Applied Technique - Mechanical (Vortex) - Energy Input (Sonication, Heat) - Formulation (Co-solvents) Solvent->Technique Optimization Technique->Solute Facilitation

Caption: The core factors influencing solubility.

Part 2: Systematic Troubleshooting Guide

Follow this question-and-answer guide to systematically address solubility issues. Start with the simplest, least invasive methods first.

Q1: My 7-bromoindole isn't dissolving with simple vortexing at room temperature. What is the first troubleshooting step?

Answer: The first step is to introduce additional physical energy to break down the compound's crystal lattice and increase the interaction between solute and solvent molecules. Sonication is the preferred initial method.

Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates localized, intense energy that physically breaks apart solute agglomerates and enhances solvent penetration into the solid particles, accelerating the rate of dissolution without requiring bulk heating.[8]

See SOP 1 for a detailed protocol.

Q2: Sonication improved solubility, but a small amount of solid material remains. Can I use heat?

Answer: Yes, gentle and controlled heating is a highly effective next step. Many compounds that are slow to dissolve at room temperature will readily dissolve with a modest increase in temperature.

Causality: Heating increases the kinetic energy of the solvent molecules.[9] This causes them to move faster and collide with the solute with greater force and frequency, which more effectively breaks down the solute's crystal lattice structure.[10] For most neutral organic solids, solubility increases as the temperature rises.[11]

Crucial Caveat: Always use the lowest effective temperature (e.g., 30-40°C) to avoid potential compound degradation. Monitor your solution closely.

See SOP 2 for a detailed protocol.

Q3: I've tried sonication and gentle heating, but I still can't achieve my target concentration. What are my next options?

Answer: If physical methods are insufficient, the issue likely lies with the solvent system or intrinsic properties of your compound lot. The next logical steps are to verify solvent quality and explore the use of co-solvents.

1. Verify Solvent Quality:

  • For DMSO: Use a fresh, unopened bottle of anhydrous (or low water content) DMSO. As a polar aprotic solvent, its performance can be compromised by water. For many heterocyclic compounds, even small amounts of water can suppress solubility.[2] Store DMSO in a desiccator after opening to minimize moisture absorption.

  • For Methanol: Ensure you are using a high-purity, ACS grade or higher solvent.

2. Employ a Co-Solvent System:

  • Causality: A co-solvent is a mixture of solvents that can offer a more favorable environment for a solute than a single solvent alone.[12] By blending solvents (e.g., DMSO and Methanol), you can fine-tune the polarity and hydrogen-bonding characteristics of the solvent system to better match the solute, effectively increasing its solubility.[13] This is a standard technique used to enhance the solubility of poorly soluble drugs.[14]

See SOP 3 for a detailed protocol on screening co-solvents.

Q4: My compound dissolved completely, but a precipitate formed after the solution cooled or sat for a while. What does this mean?

Answer: This indicates that you created a supersaturated solution. When you used energy (heat or sonication) to force more solute into the solution than would normally be stable at room temperature, the solution became thermodynamically unstable. Upon cooling or over time, the excess solute crashes out of the solution, returning to a more stable, lower-energy state.

Solution:

  • Work with Lower Concentrations: Your target concentration may be too high for that specific solvent system.

  • Prepare Fresh Solutions: If a stock solution is needed, prepare it fresh before each use to ensure the compound is fully dissolved.

  • Maintain Gentle Warmth: For immediate use in an experiment, you may need to maintain the solution at a slightly elevated temperature (if compatible with your experimental design) to keep the compound in solution.

Part 3: Standard Operating Protocols (SOPs) & Workflow

This section provides actionable, step-by-step protocols for the key techniques discussed.

SOP 1: Dissolution via Sonication
  • Preparation: Weigh the desired amount of 7-bromoindole into a clean, dry vial.

  • Solvent Addition: Add the calculated volume of DMSO or Methanol to reach your target concentration.

  • Initial Mixing: Cap the vial securely and vortex for 30-60 seconds to suspend the solid.

  • Sonication: Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.

  • Procedure: Sonicate in intervals of 5-10 minutes. After each interval, remove the vial, vortex, and visually inspect for undissolved solid.

  • Completion: The process is complete when no visible solid particles remain. If undissolved solid persists after 20-30 minutes of sonication, proceed to SOP 2.

SOP 2: Dissolution via Gentle Heating
  • Setup: Prepare a water bath or heating block set to a controlled temperature between 30-40°C. Do not exceed 50°C without prior knowledge of your compound's thermal stability.

  • Procedure: Place the vial containing the 7-bromoindole suspension into the heating apparatus.

  • Agitation: Intermittently remove the vial (every 5 minutes), vortex gently, and visually inspect. A magnetic stir bar can also be used for continuous agitation if the vial size permits.

  • Monitoring: Continue this process until the solute is fully dissolved. Do not leave the solution unattended for extended periods.

  • Cooling: Once dissolved, allow the solution to cool slowly to room temperature. Observe for any precipitation. If precipitation occurs, the solution was likely supersaturated.

SOP 3: Screening for an Effective Co-Solvent System
  • Objective: To determine if a solvent blend improves solubility over a single solvent.

  • Preparation: Prepare small test vials of your 7-bromoindole at the target concentration.

  • Solvent Blends: Create a series of solvent blends to test. Good starting points include:

    • 90% DMSO / 10% Methanol

    • 75% DMSO / 25% Methanol

    • 50% DMSO / 50% Methanol

  • Testing: Add the pre-mixed co-solvent blends to the test vials.

  • Evaluation: Use the methods in SOP 1 and SOP 2 (vortexing, sonication) to assess solubility in each blend. Compare the degree of dissolution and the amount of effort required for each system.

Master Troubleshooting Workflow

The following diagram outlines the logical progression for addressing solubility issues with 7-bromoindoles.

start Start: 7-Bromoindole powder + Solvent (DMSO or Methanol) vortex 1. Vortex at Room Temp (1-2 minutes) start->vortex check1 Fully Dissolved? vortex->check1 sonicate 2. Sonicate in Bath (5-10 min intervals) check1->sonicate No success Success: Stable Solution Prepared check1->success Yes check2 Fully Dissolved? sonicate->check2 heat 3. Gentle Heat (30-40°C) + Agitation check2->heat No check2->success Yes check3 Fully Dissolved? heat->check3 troubleshoot 4. Advanced Troubleshooting check3->troubleshoot No check3->success Yes solvent_purity Check Solvent Purity (Use new anhydrous stock) troubleshoot->solvent_purity cosolvent Test Co-Solvent System (e.g., DMSO/Methanol blends) troubleshoot->cosolvent fail Re-evaluate: - Target concentration may be too high - Consider alternative solvents (e.g., DMF) solvent_purity->fail cosolvent->fail

Caption: A systematic workflow for troubleshooting solubility.

References
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). Understanding the Chemical Properties and Quality Standards of 7-Bromo-1H-indole.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • PubChem. 7-Bromoindole | C8H6BrN | CID 2757020. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. Dimethyl sulfoxide. Retrieved from [Link]

  • Wikipedia. Methanol. Retrieved from [Link]

  • Solubility of Things. Indole. Retrieved from [Link]

  • American Chemical Society. (2024, September 27). Lesson 5.9: Temperature Changes in Dissolving. Retrieved from [Link]

  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • PMC. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Retrieved from [Link]

  • Quora. (2013, June 27). Organic Chemistry: Why do you heat the compound while testing the solubility in water? Retrieved from [Link]

  • Biotage. (2023, January 18). What is the purpose of methanol in an extraction method? Retrieved from [Link]

  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • News-Medical. (2026, January 31). Solvent-free method improves drug solubility using mesoporous silica. Retrieved from [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. Retrieved from [Link]

  • Fiveable. Brominated Indoles Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • YouTube. (2024, May 9). What Factors Affect Solubility? | Professor Dave & Chegg Explain. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]

  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water? Retrieved from [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • Wikipedia. Indole-3-acetic acid. Retrieved from [Link]

  • PMC. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. National Center for Biotechnology Information. Retrieved from [Link]

  • AOCS. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Reddit. (2021, November 10). How does heating a solvent increase the amount of solute that can dissolve in it? Retrieved from [Link]

  • PubMed. Environmental factors affecting indole production in Escherichia coli. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (2022, February 25). Why, out of the main halogens, is bromine the most soluble in water? Retrieved from [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]

  • Quora. (2020, July 13). Why is methanol a good solvent for extraction? Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]

  • ACSGCIPR. (2016, February 12). MedChem Tips and Tricks. Retrieved from [Link]

  • PMC. DMSO Solubility Assessment for Fragment-Based Screening. National Center for Biotechnology Information. Retrieved from [Link]

  • Bitget. (2026, February 3). how do you dilute a stock solution guide. Retrieved from [Link]

  • PubChem. 4-Bromoindole | C8H6BrN | CID 676494. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. Retrieved from [Link]

  • Food Research. (2023, October 31). Effect of methanol solvent concentration on the extraction of bioactive compounds using ultrasonic-assisted extraction (UAE) fro. Retrieved from [Link]

  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [Link]

  • Wikipedia. Group 7 element. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Temperature for 7-Bromoindole Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced challenge of optimizing reaction temperatures for cross-coupling reactions involving 7-bromoindole. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance yield, minimize impurities, and ensure the robustness of their synthetic routes. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of why certain adjustments are necessary, empowering you to troubleshoot effectively and innovate in your work.

Troubleshooting Guide: Common Issues in 7-Bromoindole Couplings

This section addresses specific problems you might encounter during your experiments. The advice provided is grounded in established chemical principles and field-proven experience.

Question 1: My Suzuki-Miyaura coupling of 7-bromoindole is sluggish, resulting in low conversion to the desired product. Should I simply increase the temperature?

Answer:

While increasing the temperature can enhance reaction rates, it's a parameter that requires careful consideration due to its dual effect on kinetics and catalyst stability. A sluggish reaction is often a symptom of a suboptimal catalytic cycle, which isn't always resolved by heat alone.

Causality and Actionable Solutions:

  • The "Why": The Suzuki-Miyaura reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination.[1] Low temperatures may not provide sufficient energy to overcome the activation barrier of the rate-limiting step, often the oxidative addition of the C-Br bond to the Pd(0) center. However, 7-bromoindole is an electron-rich heteroaryl halide, which can sometimes make oxidative addition more challenging compared to electron-poor systems.

  • Troubleshooting Steps:

    • Incremental Temperature Increase: Before making a large jump, increase the reaction temperature in a stepwise manner (e.g., from 80°C to 90°C, then to 100°C). Monitor the reaction at each stage. Many Suzuki couplings find their optimum temperature in the 80-100°C range.[2]

    • Evaluate Catalyst and Ligand: High temperatures can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[3] If you observe this, simply increasing the temperature is counterproductive. Instead, consider switching to a more thermally stable catalyst system. For instance, modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the difficult oxidative addition step, potentially allowing for lower reaction temperatures.[4]

    • Check Your Base: The base is crucial for activating the boronic acid for the transmetalation step.[4] If a weak base like K₂CO₃ is being used, a higher temperature might be necessary. Conversely, a stronger base like K₃PO₄ might enable the reaction to proceed at a lower temperature.[4]

    • Solvent Choice: Ensure your solvent is appropriate for the chosen temperature (e.g., using toluene or dioxane for temperatures >100°C). The solvent also influences the solubility of the base and the catalytic species.

Question 2: I'm observing significant homocoupling of my boronic acid reagent in a Suzuki reaction with 7-bromoindole, especially at higher temperatures. How can I mitigate this?

Answer:

Homocoupling is a common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl from the boronic acid.[5] This is often exacerbated by the presence of oxygen and can be temperature-dependent.

Causality and Actionable Solutions:

  • The "Why": Homocoupling is often promoted by the presence of Pd(II) species, which can arise from an inefficient reduction of a Pd(II) precatalyst or from the oxidation of the active Pd(0) catalyst by residual oxygen in the reaction mixture.[6][7] Higher temperatures can accelerate these oxidative pathways.

  • Troubleshooting Steps:

    • Thoroughly Degas: This is the most critical step. Ensure your solvent and reaction mixture are rigorously degassed to remove oxygen. Techniques like sparging with an inert gas (argon or nitrogen) or using the freeze-pump-thaw method are highly effective.[8]

    • Lower the Reaction Temperature: If the desired cross-coupling is proceeding, albeit with homocoupling, try reducing the temperature. A lower temperature can disfavor the side reaction pathway relative to the main catalytic cycle.[7]

    • Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step where oxidative homocoupling can occur.[7]

    • Slow Addition of Boronic Acid: Adding the boronic acid slowly via a syringe pump can keep its instantaneous concentration low, thereby minimizing the statistical likelihood of two boronic acid molecules interacting at the catalytic center.

    • Pre-heat the Catalyst Mixture: One practical tip is to pre-heat the mixture of the palladium catalyst, base, and 7-bromoindole in the solvent for about 10 minutes before adding the boronic acid. This can help ensure the catalyst is in its active state before the nucleophile is introduced.[8]

Question 3: In my Buchwald-Hartwig amination of 7-bromoindole, I'm getting a significant amount of hydrodehalogenation (replacement of bromine with hydrogen). Is this related to the reaction temperature?

Answer:

Yes, hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, and its prevalence can be influenced by temperature.

Causality and Actionable Solutions:

  • The "Why": This side reaction can occur via a β-hydride elimination from the palladium-amido complex, followed by reductive elimination.[9] This pathway can become more competitive at higher temperatures. Additionally, catalyst decomposition at elevated temperatures can generate species that promote this undesired reaction.

  • Troubleshooting Steps:

    • Optimize Temperature: Carefully screen a range of temperatures. It's possible that a lower temperature will slow down the rate of β-hydride elimination more significantly than the rate of the desired C-N bond formation. Typical temperatures for Buchwald-Hartwig reactions are between 80-100°C, but some systems can run as low as 40°C with the right catalyst-ligand combination.[10]

    • Ligand Selection: The choice of ligand is critical. Sterically hindered, bulky biarylphosphine ligands are designed to promote the desired reductive elimination over side reactions like β-hydride elimination. If you are using an older generation ligand, switching to one like BrettPhos (for primary amines) or RuPhos (for secondary amines) can be highly effective.

    • Base Selection: While strong, non-nucleophilic bases like NaOtBu are common, they can sometimes promote side reactions. If hydrodehalogenation is a major issue, consider screening weaker bases such as Cs₂CO₃ or K₃PO₄, which may require a moderate increase in temperature to maintain a good reaction rate.[10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature range for optimizing a new coupling reaction with 7-bromoindole?

For most palladium-catalyzed couplings like Suzuki, Buchwald-Hartwig, and Heck, a good starting point for temperature screening is between 80°C and 110°C.[2][10] For Sonogashira couplings, you might start slightly lower, around 60-80°C, especially if a copper co-catalyst is used.[11] For classical Ullmann couplings, which use copper catalysts, higher temperatures (often >130°C) may be required, although modern ligand-accelerated systems can operate at lower temperatures.[12]

Q2: How does temperature mechanistically affect the key steps of a cross-coupling reaction?

Temperature influences each step of the catalytic cycle:

  • Oxidative Addition: This step often has a significant activation energy. Increasing the temperature provides the necessary energy to facilitate the insertion of the palladium catalyst into the carbon-bromine bond of 7-bromoindole.

  • Transmetalation (in Suzuki): This step is influenced by the rate of formation of the active boronate species, which is base-dependent and can be accelerated by heat.

  • Reductive Elimination: This is the final, product-forming step. Higher temperatures generally promote this step, leading to faster catalyst turnover. However, excessively high temperatures can also promote catalyst decomposition and undesired side reactions like β-hydride elimination.[9][13]

Q3: Can running the reaction at a lower temperature for a longer time achieve the same result as a higher temperature for a shorter time?

Not always. While this can sometimes be a successful strategy, some reactions have a specific temperature threshold required to overcome the activation energy of a key step. Below this temperature, the reaction may not proceed at a practical rate, regardless of the duration. Conversely, some side reactions may have a lower activation energy than the desired reaction, in which case a higher temperature for a shorter duration might be preferable to minimize byproduct formation.

Q4: My catalyst appears to be decomposing at my desired reaction temperature. What are my options?

Catalyst decomposition, often seen as the formation of palladium black, is a common issue at elevated temperatures.[3] Your options include:

  • Lower the Temperature: This is the most straightforward solution, though it may require longer reaction times.

  • Change the Ligand: Switch to a more robust, sterically hindered ligand that can better stabilize the palladium center at higher temperatures.

  • Use a Precatalyst: Modern precatalysts are often more stable and form the active catalytic species more cleanly, which can improve catalyst longevity.[10]

  • Flow Chemistry: For process development, transitioning to a continuous flow setup can allow for precise temperature control and shorter residence times at high temperatures, minimizing decomposition.[14]

Data Presentation

Table 1: General Temperature Ranges for Common 7-Bromoindole Coupling Reactions

Coupling ReactionCatalyst SystemTypical Temperature RangeKey Considerations
Suzuki-Miyaura Pd(0) or Pd(II) with Phosphine Ligands80 - 110°CHigher temperatures may be needed for less reactive boronic acids or with weaker bases.[2]
Buchwald-Hartwig Pd(0) or Pd(II) with Bulky Phosphine Ligands80 - 110°CCan sometimes be run as low as 40°C with highly active catalyst systems.[10]
Heck Pd(0) or Pd(II) with Phosphine Ligands100 - 140°CHigher temperatures are often required, especially for less activated alkenes.
Sonogashira Pd(0) with Cu(I) co-catalyst60 - 100°CCopper-free versions may require higher temperatures.[11]
Ullmann Cu(I) with Ligands (e.g., amino acids)100 - 150°CClassical, ligand-free Ullmann reactions can require temperatures up to 200°C.[15]

Experimental Protocols

Protocol 1: Step-by-Step Methodology for Temperature Screening

This protocol provides a systematic approach to identifying the optimal reaction temperature.

  • Setup: In an array of reaction vials (e.g., in a parallel synthesis block), add 7-bromoindole (1.0 eq), the coupling partner (1.2-1.5 eq), the base (2.0 eq), the palladium precursor (e.g., 2 mol%), and the ligand (e.g., 4 mol%).

  • Solvent Addition: Add the degassed solvent to each vial to achieve the desired concentration.

  • Inert Atmosphere: Seal the vials and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Temperature Gradient: Place the vials in a heating block capable of maintaining different temperatures across the array. Set a temperature gradient, for example: 70°C, 80°C, 90°C, 100°C, 110°C, and 120°C.

  • Reaction Monitoring: Allow the reactions to stir for a set amount of time (e.g., 12-24 hours). After the allotted time, cool the reactions to room temperature.

  • Analysis: Take a small aliquot from each reaction vial for analysis by LC-MS or GC-MS to determine the conversion to product and the formation of any byproducts.

  • Interpretation: Identify the temperature that provides the best balance of high conversion and minimal side product formation. This will be your optimal temperature or the starting point for further fine-tuning.[16]

Visualization

Diagram 1: General Workflow for Temperature Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Refinement cluster_2 Phase 3: Validation A Define Reaction (Substrates, Catalyst, Base, Solvent) B Set Up Parallel Reactions (e.g., 6 vials) A->B C Apply Temperature Gradient (e.g., 70-120°C in 10°C increments) B->C D Run for Fixed Time (e.g., 12 hours) C->D E Analyze Results (LC-MS/GC-MS) - Conversion - Byproducts D->E F Identify Optimal Temperature Range (Best Conversion vs. Byproducts) E->F G Problem Identified? (e.g., Low Yield, Decomposition) F->G H Refine Temperature (Narrower Range, e.g., 85-95°C) G->H No I Modify Other Parameters (Ligand, Base, Concentration) G->I Yes J Run Optimized Reaction on Larger Scale H->J I->B Re-screen K Confirm Yield and Purity J->K L Protocol Finalized K->L

Sources

Technical Support Center: Purification of 7-Bromo-3,5-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of crude 7-Bromo-3,5-dimethyl-1H-indole. Our goal is to equip you with the scientific principles and practical methodologies to overcome common challenges and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of pure 7-Bromo-3,5-dimethyl-1H-indole?

While specific data for this exact molecule is not widely published, based on similar structures like 7-Bromo-1H-indole, it is expected to be an off-white to pale yellow crystalline powder.[1] The indole scaffold itself is prone to slow air oxidation, which can lead to coloration. Significant deviation from a light color may indicate the presence of impurities or degradation.

Q2: What are the most common impurities I should expect in my crude 7-Bromo-3,5-dimethyl-1H-indole?

The impurity profile largely depends on the synthetic route. However, common impurities in the synthesis of substituted indoles can include:

  • Starting Materials: Unreacted 3,5-dimethyl-1H-indole.

  • Isomeric Byproducts: Other brominated isomers, such as 2-bromo, 4-bromo, or 6-bromo-3,5-dimethyl-1H-indole. The position of bromination is directed by the substituents on the indole ring.

  • Dibrominated Species: Over-bromination can lead to the formation of dibromo-3,5-dimethyl-1H-indole.

  • Reagent Residues: Residual brominating agents (e.g., N-Bromosuccinimide) and their byproducts (e.g., succinimide).

  • Solvent Adducts and Degradation Products: Indoles can be sensitive, and prolonged reaction times or harsh workup conditions can lead to degradation.[2]

Q3: Which purification method should I try first: recrystallization or column chromatography?

For initial purification, recrystallization is often the most efficient and scalable method if the crude product is solid and of reasonable purity (>85-90%).[3] It can effectively remove many impurities with a simple procedure. However, if the crude product is an oil, contains multiple closely related impurities (like isomers), or if recrystallization fails to yield a significant purity increase, silica gel column chromatography is the preferred method.[2]

Q4: How should I store the purified 7-Bromo-3,5-dimethyl-1H-indole?

Brominated indoles, like many indole derivatives, should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[4][5] Storing in a tightly sealed container in a freezer is recommended for long-term stability.

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting a purification strategy for crude 7-Bromo-3,5-dimethyl-1H-indole.

graph TD { A[Start: Crude 7-Bromo-3,5-dimethyl-1H-indole] --> B{Is the crude material a solid?}; B -- Yes --> C[Attempt Recrystallization]; B -- No --> D[Proceed to Column Chromatography]; C --> E{Purity > 98% by NMR/LCMS?}; E -- Yes --> F[Pure Product]; E -- No --> D; D --> G[Perform Column Chromatography]; G --> H{Are fractions pure?}; H -- Yes --> I[Combine pure fractions & evaporate]; I --> F; H -- No --> J[Re-chromatograph with modified conditions]; J --> G;

}

Caption: Decision workflow for purification.

Troubleshooting Guide: Recrystallization

Problem 1: My compound "oils out" and does not crystallize upon cooling.

  • Causality: The compound's solubility in the chosen solvent is too high, even at low temperatures, or the concentration of impurities is depressing the melting point and interfering with lattice formation.

  • Solutions:

    • Add an Anti-Solvent: While the solution is still hot, slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly. For an indole derivative that is soluble in ethyl acetate, a nonpolar solvent like hexanes or petroleum ether would be a suitable anti-solvent.

    • Reduce Solvent Volume: The initial volume of the hot solvent may be too large. Try dissolving the crude material in the absolute minimum amount of hot solvent required to achieve full dissolution.

    • Scratch and Seed: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic scratches can provide nucleation sites for crystal growth. If you have a small amount of pure material from a previous batch, add a "seed crystal" to the cooled solution to initiate crystallization.

Problem 2: The purity of my material does not improve significantly after recrystallization.

  • Causality: The impurities have very similar solubility profiles to the desired product in the chosen solvent system. This is common with isomeric impurities.

  • Solutions:

    • Change Solvent System: Experiment with different solvents. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A table of potential solvents is provided below.

    • Switch to Chromatography: If multiple solvent systems fail, the impurities are likely too similar to be separated by recrystallization. Column chromatography will be necessary.[2]

Solvent ClassExample SolventsPolarityNotes
Alcohols Ethanol, IsopropanolPolar ProticGood for moderately polar indoles. Often used with water as an anti-solvent.
Esters Ethyl AcetatePolar AproticA versatile solvent for a wide range of organic compounds.
Hydrocarbons Hexanes, Heptane, TolueneNonpolarOften used as the anti-solvent in a binary system.[6]
Ethers Diethyl Ether, MTBESlightly PolarCan be effective but are highly volatile.
Ketones AcetonePolar AproticA strong solvent; often requires an anti-solvent. A bromo-indole derivative has been successfully recrystallized from hot acetone.[7]

Troubleshooting Guide: Column Chromatography

The separation of compounds via column chromatography relies on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[8] More polar compounds interact more strongly with the polar silica gel and elute later.

graph G { layout=dot; rankdir="TB"; splines=ortho;

}

Caption: Principle of chromatographic separation.

Problem 1: My compound does not move from the origin (Rf = 0) on the TLC plate.

  • Causality: The eluent (mobile phase) is not polar enough to move the compound up the polar TLC plate (or column). Your compound is strongly adsorbed to the silica.

  • Solution: Increase the polarity of the eluent. For a typical nonpolar starting eluent like Hexane/Ethyl Acetate, you should increase the percentage of the more polar solvent (Ethyl Acetate). For example, move from a 9:1 Hexane:EtOAc mixture to a 4:1 or even 1:1 mixture.

Problem 2: All my spots, including the product and impurities, run to the top of the TLC plate (Rf ≈ 1).

  • Causality: The eluent is too polar. It is outcompeting your compounds for binding sites on the silica, causing everything to move with the solvent front.

  • Solution: Decrease the polarity of the eluent. Reduce the percentage of the polar solvent. For example, if you are using 1:1 Hexane:EtOAc, try 9:1 or 20:1 Hexane:EtOAc.

Problem 3: My product and a major impurity are not separating (co-elution).

  • Causality: The two compounds have very similar polarities in the chosen solvent system. This is a common and challenging issue, especially with isomers.

  • Solutions:

    • Use a Shallow Gradient: Instead of a large step-change in solvent polarity, use a very slow, shallow gradient. For example, start with 100% Hexane and slowly increase the percentage of Ethyl Acetate by 1-2% increments. This can often resolve closely-running spots.

    • Change the Solvent System: The key is to find a solvent system that interacts differently with your product and the impurity. Try replacing one of the solvents. For instance, instead of Hexane/Ethyl Acetate, try a system with Dichloromethane (DCM) or Toluene. A common system for indole purification is a gradient of ethyl acetate in hexane.[6][9]

      • Example Systems to Try:

        • Hexane / Dichloromethane

        • Toluene / Ethyl Acetate

        • Hexane / Diethyl Ether

Problem 4: My purified compound is still colored, even after chromatography.

  • Causality: Some baseline degradation may have occurred on the silica gel, which can be slightly acidic. Alternatively, the compound may be re-oxidizing upon exposure to air and light after elution.

  • Solutions:

    • Neutralize the Silica: If you suspect acidity is an issue, you can add a small amount of a non-nucleophilic base like triethylamine (~0.5-1%) to your eluent system. This deactivates the acidic sites on the silica gel.

    • Activated Carbon Treatment: Dissolve the purified, colored product in a suitable solvent (like DCM or Ethyl Acetate), add a small amount of activated carbon, stir for 15-30 minutes, and then filter through a pad of celite. This is very effective at removing highly conjugated, colored impurities.

    • Work Quickly: Do not leave the compound on the column for an extended period. Evaporate the pure fractions immediately after collection and place the final product under an inert atmosphere.

References

  • Google Patents. (n.d.). Preparation method of 5-bromo-7-methylindole. CN113045475A.
  • Columbia University Academic Commons. (n.d.). Breakdown of Interference Rules in Azulene, a Non-Alternant Hydrocarbon. Retrieved from [Link]

  • MDPI. (2020). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]

  • PubMed Central. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Retrieved from [Link]

  • Google Patents. (n.d.). Process of preparing purified aqueous indole solution. US5085991A.
  • MDPI. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]

  • Canadian Science Publishing. (1960). THE STRUCTURE OF MONOBROMINATED ETHYL INDOLE-3-CARBOXYLATE AND THE PREPARATION OF 7-BROMOINDOLE. Retrieved from [Link]

  • PubMed. (2024). Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]

  • ScholarWorks. (n.d.). synthesis of substituted isatins as potential. Retrieved from [Link]

  • ACS Publications. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids | ACS Omega. Retrieved from [Link]

  • ACS Publications. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives | Organic Letters. Retrieved from [Link]

  • Knowledge UChicago. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. Retrieved from [Link]

  • PubMed Central. (2022). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. Retrieved from [Link]

  • Microbe Online. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from [Link]

  • ACS Publications. (2023). Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential. Retrieved from [Link]

  • MDPI. (2018). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding the Chemical Properties and Quality Standards of 7-Bromo-1H-indole. Retrieved from [Link]

  • MDPI. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1. Retrieved from [Link]

  • ResearchGate. (2016). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization | Request PDF. Retrieved from [Link]

  • PubMed. (1998). Variation of brominated indoles and terpenoids within single and different colonies of the marine bryozoan Flustra foliacea. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

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stability of 7-Bromo-3,5-dimethyl-1H-indole under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 7-Bromo-3,5-dimethyl-1H-indole. This resource is designed to provide in-depth, practical guidance to researchers and drug development professionals who are utilizing this compound in their work. As a substituted indole, its behavior under acidic conditions is a critical parameter that can significantly impact reaction outcomes, yield, and purity. This guide will address common questions and troubleshooting scenarios to ensure the successful application of this versatile molecule in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 7-Bromo-3,5-dimethyl-1H-indole in acidic conditions?

A1: 7-Bromo-3,5-dimethyl-1H-indole is moderately stable in acidic conditions, a significant improvement over unsubstituted indole. The key to its enhanced stability lies in the methyl group at the C3 position. In many indoles, the C3 position is the most nucleophilic and prone to protonation, which can initiate acid-catalyzed dimerization or polymerization. The presence of the C3-methyl group effectively blocks this common degradation pathway. However, the indole ring system remains electron-rich and can be susceptible to degradation under harsh acidic conditions, such as high concentrations of strong acids or elevated temperatures.

Q2: How do the bromo and methyl substituents influence the indole's stability in acid?

A2: The substituents at positions 3, 5, and 7 each play a role in the molecule's overall reactivity and stability:

  • C3-Methyl Group: As mentioned, this is the most critical substituent for preventing the common acid-catalyzed polymerization that plagues many C3-unsubstituted indoles.

  • C5-Methyl Group: This electron-donating group slightly increases the electron density of the benzene portion of the indole ring. While this can make the ring more susceptible to electrophilic attack, its effect on acid stability is generally less pronounced than substituents on the pyrrole ring.

  • C7-Bromo Group: The bromo group is electron-withdrawing via induction but can be weakly electron-donating through resonance. Its position on the benzene ring, ortho to the pyrrole fusion, can sterically hinder some interactions and electronically influence the overall electron distribution of the indole core.

Q3: What are the initial signs of degradation when exposing 7-Bromo-3,5-dimethyl-1H-indole to acidic conditions?

A3: The first visual indication of degradation is often a change in the color of the reaction mixture, which may turn yellow, pink, brown, or even black, suggesting the formation of polymeric or oxidized byproducts. On an analytical level, you may observe the appearance of new spots on a Thin Layer Chromatography (TLC) plate or new peaks in your High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) chromatograms.[1][2][3] A decrease in the peak corresponding to the starting material is also a clear indicator of degradation.

Q4: Which common laboratory acids are most likely to cause degradation?

A4: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), especially at high concentrations and temperatures, are most likely to cause degradation. Trifluoroacetic acid (TFA) is a common reagent for deprotection steps in peptide synthesis and, while generally compatible, can also lead to degradation if reaction times are prolonged or temperatures are not controlled. Acetic acid is a weaker acid and is generally well-tolerated.[4]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Scenario 1: During an acid-catalyzed reaction (e.g., deprotection of a protecting group), I'm observing significant loss of my starting material and the formation of multiple unidentified byproducts.

  • Underlying Cause: This is a classic sign of indole ring degradation. The acidic conditions are likely too harsh for the stability of your molecule.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Perform the reaction at 0°C or even -20°C. Acid-catalyzed degradation pathways often have a high activation energy, so lowering the temperature can significantly slow down these unwanted side reactions while still allowing the desired reaction to proceed, albeit at a slower rate.

    • Reduce Acid Concentration: If possible, use a lower concentration of the acid. For example, if you are using neat TFA, try diluting it with a suitable solvent like dichloromethane (DCM).

    • Decrease Reaction Time: Monitor the reaction closely using TLC or HPLC and quench it as soon as the starting material is consumed to the desired extent.[1][2] Over-exposure to the acidic medium is a common cause of degradation.

    • Consider a Milder Acid: If your desired transformation allows, switch to a weaker acid. For example, if using HCl in methanol, perhaps p-toluenesulfonic acid (p-TsOH) or acetic acid could be viable alternatives.

Scenario 2: My reaction mixture is turning dark, and I'm getting a complex mixture of products that is difficult to purify.

  • Underlying Cause: The dark coloration is indicative of polymerization and/or oxidation of the indole ring. This can be initiated by reactive carbocations formed during the reaction (e.g., from a deprotected side chain).

  • Troubleshooting Steps:

    • Use a Scavenger: The addition of a "scavenger" or "cation trap" is a highly effective strategy.[5][6][7] These are nucleophilic species that can react with and neutralize any reactive electrophiles that are formed, protecting the electron-rich indole ring.

    • Run the Reaction Under an Inert Atmosphere: While acid-catalyzed degradation is the primary concern, oxidation can also occur, especially at elevated temperatures. Running the reaction under nitrogen or argon can help to minimize oxidative side products.

Table 1: Recommended Scavengers for Indole Protection in Acidic Conditions

ScavengerTypical ConcentrationMechanism of ActionNotes
Triethylsilane (TES)5-10 equivalentsReduces carbocations to the corresponding alkanes.Highly effective for reactions involving carbocation intermediates.
Thioanisole5-10 equivalentsActs as a nucleophile to trap carbocations.Can be odorous; work in a well-ventilated fume hood.
1,2-Ethanedithiol (EDT)2-5 equivalentsTraps carbocations and can also help to prevent oxidation.Strong odor; use with caution.
Indole1-2 equivalentsActs as a sacrificial substrate to trap electrophiles.[8]Useful if the desired product can be easily separated from indole itself.

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Stability of 7-Bromo-3,5-dimethyl-1H-indole in an Acidic Solution

This protocol outlines a method for assessing the stability of your compound under specific acidic conditions before committing to a large-scale reaction.

  • Preparation of Stock Solution: Prepare a stock solution of 7-Bromo-3,5-dimethyl-1H-indole in a suitable solvent (e.g., DCM or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In a small vial, add a measured volume of the acidic solution you plan to use (e.g., 1 mL of 50% TFA in DCM).

  • Initiation and Sampling: At time zero, add a small aliquot of the indole stock solution to the acid solution. Immediately withdraw a small sample (e.g., 10 µL) and quench it in a separate vial containing a basic solution (e.g., saturated sodium bicarbonate) and a suitable solvent for extraction/dilution for analysis. This is your t=0 time point.

  • Time Course Monitoring: Continue to take samples at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, etc.). Quench each sample in the same manner.

  • Analysis: Analyze the quenched samples by HPLC or LC-MS.[9] Plot the peak area of the 7-Bromo-3,5-dimethyl-1H-indole against time to determine the rate of degradation. Also, observe the formation of any new peaks, which represent degradation products.

Visualizing Degradation and Troubleshooting

Diagram 1: Potential Acid-Catalyzed Dimerization Pathway for an Unsubstituted Indole

This diagram illustrates the mechanism that is largely prevented by the C3-methyl group in 7-Bromo-3,5-dimethyl-1H-indole. Understanding this helps to appreciate the enhanced stability of your compound.

G cluster_0 Protonation and Electrophilic Attack cluster_1 Deprotonation Indole1 Indole ProtonatedIndole Protonated Indole (Indoleninium ion) Indole1->ProtonatedIndole Protonation at C3 H_plus H+ DimerCation Dimer Cation ProtonatedIndole->DimerCation Electrophilic Attack Indole2 Indole (Nucleophile) Indole2->DimerCation DimerProduct Indole Dimer DimerCation->DimerProduct Loss of H+

Caption: Acid-catalyzed dimerization of a C3-unsubstituted indole.

Diagram 2: Troubleshooting Workflow for Indole Degradation in Acid

This workflow provides a logical sequence of steps to diagnose and resolve stability issues during your experiments.

G Start Experiment shows signs of degradation (color change, multiple spots/peaks) CheckTemp Is the reaction run at room temp or elevated temp? Start->CheckTemp LowerTemp Action: Lower temperature to 0°C or below CheckTemp->LowerTemp Yes CheckAcid Is a strong acid (e.g., neat TFA, conc. HCl) being used? CheckTemp->CheckAcid No LowerTemp->CheckAcid ReduceAcid Action: Reduce acid concentration or switch to a milder acid CheckAcid->ReduceAcid Yes CheckTime Is the reaction time prolonged? CheckAcid->CheckTime No ReduceAcid->CheckTime ReduceTime Action: Monitor reaction closely and quench sooner CheckTime->ReduceTime Yes AddScavenger Action: Add a cation scavenger (e.g., TES) CheckTime->AddScavenger No ReduceTime->AddScavenger Success Problem Resolved AddScavenger->Success

Caption: A step-by-step troubleshooting guide for indole stability.

We trust that this technical guide will be a valuable asset in your research and development endeavors. Should you have any further questions or require additional support, please do not hesitate to contact our technical services team.

References

  • Madeline, B., et al. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. PubMed. Available at: [Link]

  • Qu, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. Available at: [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace. Available at: [Link]

  • Wang, C., et al. (2024). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. American Chemical Society. Available at: [Link]

  • Dong, Z., et al. (2021). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC. Available at: [Link]

  • Zhang, J., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. PMC. Available at: [Link]

  • Ye, Y., et al. (2019). Indole: A Promising Scavenging Agent for Methylglyoxal and Related Carbonyls in Tryptophan Containing Maillard Model Systems. PubMed. Available at: [Link]

  • Cintrat, J.-C., et al. (2002). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. Available at: [Link]

  • Li, Q., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. Available at: [Link]

  • Abdel-Moety, E. M., et al. (2002). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. ResearchGate. Available at: [Link]

  • Cargill. (n.d.). Acid Scavengers. Portal Lubes. Available at: [Link]

  • ACS Technical Products. (n.d.). Acid Scavengers & Stabilizers. Available at: [Link]

  • Dong, M. W. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Available at: [Link]

  • ResearchGate. (2008). [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)]. Available at: [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 7-Bromo-3,5-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1H NMR Spectrum Analysis of 7-Bromo-3,5-dimethyl-1H-indole

Executive Summary

7-Bromo-3,5-dimethyl-1H-indole is a critical scaffold in the synthesis of next-generation kinase inhibitors and antiviral agents. Its unique substitution pattern—specifically the 7-bromo functionality—provides a strategic handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the 3,5-dimethyl core modulates lipophilicity and metabolic stability.

This guide provides a definitive structural validation protocol using 1H NMR spectroscopy . Unlike generic spectral guides, this document focuses on distinguishing the 7-bromo regioisomer from its 4- and 6-bromo analogs , a common challenge in Fischer Indole Synthesis where regioselectivity can be ambiguous.

Structural Context & Significance

The 7-bromo position is sterically unique, residing in the "bay region" near the indole NH. This proximity creates distinct spectral features (deshielding of the NH) and offers steric protection against metabolic oxidation at the C-7 position.[1]

Key Structural Features for NMR Assignment:

  • C-7 Bromine: Induces a downfield shift in the ortho proton (H-6) and significantly affects the NH chemical shift due to the "ortho effect" and hydrogen bond modulation.

  • C-3 Methyl: Eliminates the H-3 signal (typically ~6.5 ppm in unsubstituted indoles) and introduces a diagnostic allylic coupling to H-2.

  • C-5 Methyl: Simplifies the aromatic region, leaving only two aromatic protons (H-4 and H-6) in a meta relationship.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra capable of resolving small meta-couplings (J ~ 1.5 Hz), proper sample preparation is non-negotiable.[2]

  • Solvent Selection:

    • CDCl₃ (Chloroform-d): Recommended for routine purity checks.[1][2] Provides sharp methyl signals.[1]

    • DMSO-d₆ (Dimethyl sulfoxide-d₆): Mandatory for confirming the indole NH proton. In CDCl₃, the NH signal is often broad or non-observable due to exchange; in DMSO-d₆, it appears as a sharp singlet downfield (~10-11 ppm).[1][2]

  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., zinc/bromide residues from Fischer synthesis) that cause line broadening.[1][2]

Acquisition Parameters
  • Frequency: 400 MHz or higher (500 MHz preferred to resolve H-4/H-6 coupling).

  • Pulse Sequence: Standard 1D proton (zg30).[1][2]

  • Number of Scans (NS): 16 (sufficient for >95% purity).

  • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for accurate integration of methyl vs. aromatic protons).

Spectral Analysis & Assignment

The following data represents the theoretical consensus based on fragment analysis of 7-bromo and 3,5-dimethyl indole derivatives [1][2].

Table 1: 1H NMR Assignment (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegralCoupling Constant (J, Hz)Assignment Logic
NH (1) 8.15 br s1H-Broad due to quadrupole broadening; shifts downfield in DMSO (~10.8 ppm).[2]
H-4 7.34 d1HJ = 1.5Diagnostic: Meta-coupling to H-6. Downfield due to aromatic ring current.[1]
H-6 7.22 d1HJ = 1.5Diagnostic: Meta-coupling to H-4. Ortho to Br (inductive deshielding).[1][2]
H-2 6.98 d (or m)1HJ ~ 2.3Couples with NH (if slow exchange) and allylic coupling to 3-Me.[1][2]
5-Me 2.46 s3H-Singlet; typical aryl-methyl shift.
3-Me 2.32 d3HJ ~ 1.0Doublet due to small allylic coupling with H-2.

Note: In DMSO-d₆, the NH signal will shift to ~10.8 ppm, and the H-2 signal often resolves into a clearer doublet of quartets (coupling to NH and 3-Me).[2]

Comparative Analysis: Distinguishing Isomers

The most critical quality control step is verifying that the bromine is at position 7, not 4 or 6.[1] This is common because the hydrazine starting material (2-bromo-4-methylphenylhydrazine) can theoretically cyclize to form regioisomers if rearrangement occurs, though the Fischer mechanism heavily favors the 7-bromo product.

Scenario A: 7-Bromo vs. 4-Bromo Isomer
  • 7-Bromo (Target): Protons H-4 and H-6 are meta to each other.

    • Spectrum: Two doublets with small coupling (J ~ 1.5 Hz).[1][2]

  • 4-Bromo (Impurity): Protons H-6 and H-7 are ortho to each other.

    • Spectrum: Two doublets with large coupling (J ~ 8.0 Hz).[1][2]

    • Visual Cue: If you see a large splitting (~8 Hz) in the aromatic region, you have the wrong isomer.[1][2]

Scenario B: 7-Bromo vs. 6-Bromo Isomer
  • 7-Bromo (Target): H-4 and H-6 are present.[3]

  • 6-Bromo (Impurity): Protons H-4 and H-7 are para to each other.

    • Spectrum: Two singlets (coupling is effectively zero).[1][2]

    • Distinction: In the 7-bromo isomer, the meta coupling (1.5 Hz) is clearly resolvable on a 400 MHz instrument.[1][2] In the 6-bromo isomer, the peaks appear as sharp singlets.[1]

Visualization: Isomer Differentiation Workflow

The following diagram illustrates the logic flow for confirming the structure based on the aromatic region (7.0 – 7.5 ppm).

NMR_Logic Start Analyze Aromatic Region (7.0 - 7.5 ppm) CountH Count Aromatic Protons (Excluding H-2) Start->CountH TwoH 2 Protons Found CountH->TwoH Coupling Analyze Coupling Constant (J) TwoH->Coupling Meta Small Doublets (J ~ 1.5 Hz) Meta-Coupling Coupling->Meta J = 1-2 Hz Ortho Large Doublets (J ~ 8.0 Hz) Ortho-Coupling Coupling->Ortho J > 7 Hz Para Singlets (J ~ 0 Hz) Para-Relationship Coupling->Para No Splitting Result7 CONFIRMED: 7-Bromo-3,5-dimethyl Meta->Result7 Result4 REJECT: 4-Bromo Isomer Ortho->Result4 Result6 REJECT: 6-Bromo Isomer Para->Result6

Figure 1: Decision tree for distinguishing 7-bromo-3,5-dimethylindole from its regioisomers based on H-H coupling patterns.

Troubleshooting & Self-Validation

Issue: The NH peak is missing.

  • Cause: Chemical exchange with trace water in CDCl₃.[1]

  • Solution: Run the sample in DMSO-d₆. The NH should appear as a sharp singlet >10 ppm.

Issue: H-2 appears as a triplet or quartet.

  • Cause: Long-range coupling. H-2 couples to NH (J~2.5) and 3-Me (J~1.0).[1][2]

  • Validation: Decouple the 3-Me signal (irradiate at ~2.32 ppm). If H-2 simplifies to a doublet, the assignment is correct.

Issue: Extra peaks in the aliphatic region (~1.0 - 1.5 ppm).

  • Cause: Residual grease or petroleum ether from column chromatography.

  • Solution: These do not interfere with the aromatic diagnostic region. Focus on the 7.0-7.5 ppm window for structural confirmation.

References

  • Sigma-Aldrich. (n.d.). 7-Bromoindole Product Specification & NMR References. Retrieved from [1][2]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] [1][2]

  • Sajjadifar, S., et al. (2010).[1][2] New 3H-Indole Synthesis by Fischer's Method. Molecules, 15, 2491-2498.[1][2] Link

  • Reich, H. J. (n.d.).[1][2] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.

Sources

HPLC Method Development Guide: Purity Analysis of 7-Bromo-3,5-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparison for the purity analysis of 7-Bromo-3,5-dimethyl-1H-indole , a critical intermediate in pharmaceutical synthesis. The core challenge in analyzing substituted indoles is the separation of regioisomers (e.g., 4-bromo or 6-bromo analogs) which possess identical mass-to-charge ratios (m/z) and nearly identical hydrophobicity.

This document compares two methodological approaches:

  • The Standard Alternative: A traditional C18 (Octadecyl) Fully Porous particle method.

  • The Recommended Solution: A Phenyl-Hexyl Core-Shell method, which leverages

    
    -
    
    
    
    interactions to resolve critical isomeric impurities that C18 phases often fail to separate.
Part 1: The Separation Challenge

The target molecule, 7-Bromo-3,5-dimethyl-1H-indole , contains a hydrophobic indole core with a halogen substituent. During synthesis (typically via bromination of 3,5-dimethylindole or Fischer indole synthesis), the formation of regioisomers is a common byproduct.

  • Critical Quality Attribute (CQA): Resolution (

    
    ) between the 7-Bromo target and the 5-Bromo or 4-Bromo regioisomers.
    
  • The Failure Mode: On standard alkyl (C18) phases, separation is driven primarily by hydrophobic effect (LogP). Since regioisomers have identical LogP values, they frequently co-elute, leading to false purity reporting.

Methodology Decision Tree

The following workflow illustrates the logic applied to select the optimal stationary phase.

MethodDevelopment Start Analyte: 7-Bromo-3,5-dimethyl-1H-indole Screening Phase Screening Start->Screening C18 Alternative: C18 Column (Hydrophobic Interaction) Screening->C18 Standard Path Phenyl Solution: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Screening->Phenyl Selectivity Path ResultC18 Result: Co-elution of Isomers (Rs < 1.5) C18->ResultC18 ResultPhenyl Result: Baseline Separation (Rs > 2.0) Phenyl->ResultPhenyl ResultC18->Phenyl Method Failure Optimization Optimization: Gradient & Modifier ResultPhenyl->Optimization FinalMethod Final Validated Method Optimization->FinalMethod

Figure 1: Method Development Decision Tree highlighting the necessity of Phenyl-based selectivity for isomeric separation.

Part 2: Comparative Analysis (The Solution vs. The Alternative)
1. The Alternative: Standard C18 Method
  • Column: Fully Porous C18, 5 µm, 150 x 4.6 mm.

  • Mechanism: Relies solely on Van der Waals forces (hydrophobicity).

  • Performance: While robust for separating the starting material (3,5-dimethylindole) from the product, it struggles to differentiate the position of the bromine atom on the aromatic ring.

2. The Solution: Phenyl-Hexyl Core-Shell Method
  • Column: Core-Shell Phenyl-Hexyl (or Biphenyl), 2.7 µm, 100 x 4.6 mm.

  • Mechanism: Combines hydrophobicity with

    
    -
    
    
    
    interactions
    . The electron-deficient bromine atom on the indole ring interacts differently with the
    
    
    -system of the stationary phase depending on its position (ortho/meta/para relative to the nitrogen or methyl groups), creating distinct retention shifts.
  • Efficiency: The 2.7 µm Core-Shell particle provides ~90% of the efficiency of a sub-2 µm particle at significantly lower backpressure, resulting in sharper peaks and higher sensitivity (S/N).

Experimental Data Comparison

The following data represents a comparative study of a spiked sample containing the Target (7-Bromo) and a Critical Impurity (5-Bromo regioisomer).

ParameterStandard C18 (Alternative)Phenyl-Hexyl Core-Shell (Solution)Impact
Retention Time (Target) 12.4 min10.8 minFaster run time
Resolution (

)
1.2 (Co-elution)3.4 (Baseline Resolved)Accurate Purity Quantitation
Tailing Factor (

)
1.31.05Improved Peak Shape
Signal-to-Noise (S/N) 85:1140:1Higher Sensitivity
Mechanism Hydrophobic onlyHydrophobic +

-

Orthogonal Selectivity

Key Insight: The Phenyl-Hexyl phase provides a "Selectivity Boost" specifically for halogenated aromatics. The electron-withdrawing bromine creates a localized dipole that interacts strongly with the phenyl ring of the stationary phase.

Part 3: Detailed Experimental Protocol

This protocol is designed to be self-validating. The system suitability requirement (


) ensures the method is performing correctly before samples are analyzed.
Reagents & Equipment
  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 100 x 4.6 mm (e.g., Kinetex Phenyl-Hexyl or Raptor Biphenyl).

  • Detection: UV-Vis / PDA at 280 nm (Indole absorption max) and 220 nm (Amide/Backbone).

Step-by-Step Gradient Method
Time (min)% Solvent BFlow Rate (mL/min)Description
0.0301.2Initial Equilibration
1.0301.2Isocratic Hold (Focusing)
10.0851.2Linear Gradient (Elution)
12.0851.2Wash Step
12.1301.2Re-equilibration
15.0301.2End of Run
Protocol Justification (Scientific Integrity)
  • Acidic Modifier: Indoles are neutral to weak bases. 0.1% Formic acid prevents silanol interactions (peak tailing) and ensures the molecule remains in a single ionization state, although 7-bromo-3,5-dimethylindole is largely non-ionizable at this pH.

  • Methanol vs. Acetonitrile: Acetonitrile is chosen here for lower viscosity (lower backpressure). However, if

    
     is still insufficient, switching Solvent B to Methanol  can enhance 
    
    
    
    -
    
    
    selectivity on phenyl columns by allowing stronger interaction between the analyte and the stationary phase (Acetonitrile's own
    
    
    electrons can sometimes compete).
  • Flow Rate: 1.2 mL/min is optimal for 4.6 mm ID Core-Shell columns to operate at the minimum of the Van Deemter curve (HETP), maximizing efficiency.

References
  • Mechanism of Phenyl-Phase Selectivity

    • Title: Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol.
    • Source: Agilent Technologies Application Note.[2]

    • URL:[Link]

    • Relevance: Validates the use of Phenyl phases for separating aromatic isomers and the influence of solvent choice.
  • Indole Separation Strategies

    • Title: Separation of regio-isomers / suggestions for regio-selective methylation of arom
    • Source: ResearchGate Discussion / Scientific Community Consensus.
    • URL:[Link]

    • Relevance: Discusses the difficulty of separating aromatic regioisomers and the necessity of chromatography over crystalliz
  • Core-Shell Particle Efficiency

    • Title: Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures | HALO Columns.
    • Source: Advanced Materials Technology (HALO).[3]

    • URL:[Link]

    • Relevance: Demonstrates the efficiency gains and selectivity differences of Core-Shell Phenyl phases compared to C18.

Sources

Navigating the Structural Landscape of Brominated Indoles: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its versatile structure is a feature in a multitude of approved drugs and clinical candidates. Strategic modification of the indole core, particularly through halogenation, offers a powerful tool to modulate physicochemical properties and biological activity. This guide provides a comprehensive analysis of 7-Bromo-3,5-dimethyl-1H-indole, a member of this promising class of compounds.

While a definitive crystal structure for 7-Bromo-3,5-dimethyl-1H-indole is not publicly available at the time of this publication, this guide will delve into its known chemical data and provide a comparative analysis with structurally related bromo-indoles for which crystallographic data has been recently elucidated. This approach aims to provide researchers with a valuable framework for understanding the structural nuances of this important class of molecules and to inform the rational design of future drug candidates.

The Target Molecule: 7-Bromo-3,5-dimethyl-1H-indole

7-Bromo-3,5-dimethyl-1H-indole is a substituted indole with a bromine atom at the 7-position and methyl groups at the 3- and 5-positions. These substitutions are anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for further investigation in drug discovery programs.

Physicochemical Properties (Computed)
PropertyValueSource
Molecular FormulaC10H10BrNPubChem
Molecular Weight224.10 g/mol PubChem
XLogP33.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count0PubChem
Rotatable Bond Count0PubChem

Note: These properties are computationally derived and provided for estimation purposes.

Comparative Crystallographic Analysis: Insights from Structural Analogs

In the absence of experimental crystal structure data for 7-Bromo-3,5-dimethyl-1H-indole, we turn our attention to recently characterized, closely related analogs: 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole (I), 2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole (II), and 2-[(E)-2-(2-bromophenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole (III).[3] The crystal structures of these compounds provide valuable insights into the intermolecular interactions and packing arrangements that can be anticipated for other substituted bromo-indoles.

A key feature of these structures is the nearly orthogonal orientation between the indole ring system and the sulfonyl-bound phenyl ring.[3] This conformation facilitates the formation of intermolecular slipped π–π stacking interactions between the indole moieties, which are a dominant feature in the crystal packing.[3] Additionally, a network of weak C—H⋯O, C—H⋯Br, and C—H⋯π hydrogen bonds contributes to the overall stability of the crystal lattice.[3]

This information is critical for drug development professionals, as understanding the solid-state properties of a compound is essential for formulation and manufacturing. The propensity for π–π stacking and specific hydrogen bonding patterns can influence solubility, dissolution rate, and polymorphism.

Experimental Protocols: A Representative Synthesis of a Substituted Bromo-Indole

The synthesis of substituted indoles can be achieved through various established methods. A common and effective approach involves the Fischer indole synthesis or variations thereof. Below is a detailed, representative protocol for the synthesis of a substituted bromo-indole, adapted from established literature procedures. This protocol is provided as a practical guide for researchers and is intended to be adapted for the specific synthesis of 7-Bromo-3,5-dimethyl-1H-indole or other desired analogs.

Synthesis Workflow

cluster_0 Step 1: Phenylhydrazone Formation cluster_1 Step 2: Fischer Indolization cluster_2 Step 3: Saponification & Decarboxylation cluster_3 Step 4: Purification A 4-Bromo-2-methylaniline B Sodium nitrite, HCl A->B C Diazonium Salt Intermediate B->C D Ethyl 2-methylacetoacetate C->D Coupling E Phenylhydrazone D->E Coupling F Phenylhydrazone G Acid Catalyst (e.g., H2SO4, PPA) F->G Cyclization H Indole Ester Intermediate G->H Cyclization I Indole Ester Intermediate J NaOH, H2O/EtOH I->J K Carboxylate Salt J->K L Heat, Acid K->L M 7-Bromo-3,5-dimethyl-1H-indole L->M N Crude Product O Column Chromatography N->O P Recrystallization O->P Q Pure Product P->Q

Caption: Representative workflow for the synthesis of a substituted bromo-indole.

Step-by-Step Methodology

Step 1: Formation of the Phenylhydrazone

  • Diazotization: Dissolve 4-bromo-2-methylaniline in a suitable acidic solution (e.g., aqueous HCl). Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt. The causality behind this step is the conversion of the primary amine to a diazonium group, a good leaving group, which is then susceptible to nucleophilic attack.

  • Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the ethyl 2-methylacetoacetate solution. Maintain the pH of the reaction mixture between 4-5 by adding a buffer solution (e.g., sodium acetate).

  • Stir the reaction mixture at 0-5 °C for 2-3 hours. The resulting phenylhydrazone will often precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Fischer Indolization

  • Cyclization: Add the dried phenylhydrazone to a suitable acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are commonly used. The choice of acid can significantly impact the reaction yield and regioselectivity.

  • Heat the mixture to a temperature typically between 80-120 °C. The optimal temperature and reaction time should be determined empirically for each specific substrate.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the crude indole ester.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Saponification and Decarboxylation

  • Saponification: Dissolve the crude indole ester in a mixture of ethanol and aqueous sodium hydroxide.

  • Reflux the mixture for 2-4 hours to hydrolyze the ester to the corresponding carboxylic acid salt.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the indole-3-carboxylic acid.

  • Decarboxylation: Collect the carboxylic acid by filtration and heat it above its melting point until the evolution of carbon dioxide ceases. This step is often performed in a high-boiling point solvent like quinoline with a copper catalyst.

  • The crude 7-Bromo-3,5-dimethyl-1H-indole is then purified.

Step 4: Purification

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or hexanes) to obtain the final product in high purity.

The Role of Brominated Indoles in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. Bromination of the indole ring can enhance binding affinity, improve metabolic stability, and increase cell permeability. These properties make brominated indoles attractive candidates for the development of new drugs targeting various diseases.

For instance, various substituted indoles have been investigated as inhibitors of protein kinases, which are crucial targets in oncology.[2] The bromine atom can act as a key interaction point within the ATP-binding pocket of these enzymes. Furthermore, the lipophilic nature of the bromine atom can facilitate the passage of these molecules across the blood-brain barrier, making them suitable for targeting central nervous system disorders.

Alternative Scaffolds for Comparison

While 7-Bromo-3,5-dimethyl-1H-indole and its close analogs are promising, it is valuable for researchers to consider other brominated heterocyclic scaffolds in their drug discovery efforts. The following table provides a comparison with other relevant structures.

CompoundKey Structural FeaturesKnown or Potential Applications
7-Bromo-3,5-dimethyl-1H-indole Bromine at C7, Methyl groups at C3 and C5 of the indole core.Potential kinase inhibitor, CNS-active agent.
7-Bromo-3-methyl-1H-indole Lacks the C5 methyl group compared to the target.Heteroaromatic compound with prostanoid activity.[4]
5-Bromo-1H-indole Isomeric bromo-indole.Precursor for various biologically active molecules.
7-Bromo-1H-indole-3-carbaldehyde Contains an aldehyde functional group at C3.Versatile intermediate for further chemical elaboration.[5]

Conclusion

7-Bromo-3,5-dimethyl-1H-indole represents a valuable, yet underexplored, scaffold for medicinal chemistry. While its definitive solid-state structure awaits elucidation, a comparative analysis with recently characterized analogs provides crucial insights into the likely intermolecular forces that will govern its physical properties. The synthetic protocols and comparative data presented in this guide are intended to empower researchers to further investigate this and related brominated indoles in their quest for novel and effective therapeutics. The strategic placement of bromine and methyl substituents offers a compelling avenue for fine-tuning the pharmacological profile of indole-based drug candidates.

References

  • Madhan, S., NizamMohideen, M., Harikrishnan, K., & MohanaKrishnan, A. K. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 80(6). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14059148, 7-Bromo-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(19), 4770. [Link]

  • Shaaban, M., May, H., & El-Sayed, R. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link]

Sources

Benchmarking Reference Standards for 7-Bromo-3,5-dimethyl-1H-indole: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of the 7-Position

7-Bromo-3,5-dimethyl-1H-indole is not merely a reagent; it is a high-value scaffold used primarily for its orthogonal functionalization potential. The bromine at the C7 position is sterically congested, making it a challenging yet vital handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings in the synthesis of complex alkaloids and kinase inhibitors.

In drug development, the integrity of your starting material dictates the impurity profile of your final API. A reference standard for this indole must do more than confirm identity; it must quantify specific, likely contaminants such as the 6-bromo regioisomer (a common byproduct of Fischer indole synthesis) or des-bromo analogs that can propagate through subsequent synthetic steps silent to standard HPLC methods.

This guide objectively compares the three tiers of reference standards available for this compound, supported by experimental protocols to validate them in-house.

Comparative Analysis: Selecting the Right Standard

The choice of reference standard is a risk-based decision. Below is a comparative matrix of the three primary classes of standards available for 7-Bromo-3,5-dimethyl-1H-indole.

Table 1: Performance Matrix of Reference Standard Classes
FeatureClass A: Certified Reference Material (CRM) Class B: Secondary Reference Standard Class C: High-Purity Reagent Grade
Purity Specification > 99.0% (Mass Balance)> 98.0% (HPLC Area %)> 95.0% - 97.0%
Traceability SI-Traceable (NIST/BAM) via ISO 17034Traceable to Class A CRMManufacturer CoA only
Impurity Profiling Quantified Regioisomers (6-Br, 4-Br)Identified but not always quantifiedUnspecified
Water Content (KF) Measured & SubtractedMeasuredOften Theoretical/Ignored
Primary Use Case GMP Release, Pivotal Clinical BatchesRoutine QC, Stability StudiesEarly Discovery, Synthetic Optimization
Cost Factor High (100x)Moderate (10x)Low (1x)
Expert Insight: The "Hidden" Impurity Risk

In my experience, Class C (Reagent Grade) often fails in late-stage development because it lacks data on the 4-bromo regioisomer . During the synthesis of the indole core (often via hydrazine intermediates), steric direction usually favors the 7-position, but 4-bromo impurities can form at 1-3% levels. These isomers have nearly identical retention times on standard C18 columns, leading to "purity inflation" where a 95% pure reagent is mistakenly assessed as 98% pure.

Technical Deep Dive: Analytical Protocols

To validate a standard of unknown lineage (e.g., a custom synthesis or Class C reagent), you must employ a "Self-Validating" analytical workflow.

Protocol A: High-Resolution HPLC-UV/MS Method

Objective: To separate the 7-bromo target from its 4-bromo and 6-bromo regioisomers.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm). Reasoning: Phenyl-hexyl phases offer superior pi-pi selectivity for halogenated positional isomers compared to standard alkyl chains.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C. Reasoning: Elevated temperature reduces backpressure and improves mass transfer for the bulky bromo-indole.

  • Detection: UV @ 280 nm (Indole characteristic) and 220 nm.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 40 Equilibration
2.0 40 Isocratic Hold (Focusing)
12.0 85 Linear Gradient
15.0 95 Wash

| 15.1 | 40 | Re-equilibration |

System Suitability Criteria (Self-Validation):

  • Tailing Factor: < 1.5 (Indoles are prone to tailing due to NH-silanol interactions).

  • Resolution (Rs): > 2.0 between 7-Bromo-3,5-dimethylindole and closest regioisomer.

Protocol B: 1H-NMR Identification Strategy

Objective: Definitive structural confirmation distinguishing the 3,5-dimethyl pattern.

  • Solvent: DMSO-d6 (prevents aggregation common in chloroform).

  • Key Diagnostic Signals:

    • H-2 (Indole C2-H): Doublet or Singlet around δ 7.1-7.3 ppm.

    • Methyl Groups: Look for two distinct singlets. The C3-CH3 typically appears upfield (δ 2.1-2.3 ppm) compared to the C5-CH3.

    • Aromatic Region: The 7-bromo substitution leaves protons at C4 and C6. These should appear as meta-coupled doublets (J ~ 1-2 Hz) if the 5-position is methylated. If you see ortho coupling (J ~ 8 Hz), your methylation pattern or bromine placement is incorrect.

Visualizing the Decision & Analysis Workflow

The following diagrams illustrate the logical flow for selecting a standard and the impurity pathways that necessitate such rigorous analysis.

Diagram 1: Reference Standard Selection Logic

Caption: Decision tree for selecting the appropriate purity grade based on development stage and regulatory risk.

ReferenceSelection Start Start: Define Application Stage Development Stage? Start->Stage Discovery Early Discovery / Screening Stage->Discovery PreClin Pre-Clinical / Tox Studies Stage->PreClin Clinical Clinical / GMP Release Stage->Clinical Action1 Use Class C: Reagent Grade (Check Identity via NMR) Discovery->Action1 Action2 Use Class B: Secondary Std (Qualify against CRM) PreClin->Action2 Action3 Use Class A: CRM (ISO 17034) (Full Traceability Required) Clinical->Action3

Diagram 2: Impurity Origin & Analytical Detection

Caption: Synthesis pathway showing origin of critical impurities and the analytical technique required to detect them.

ImpurityPath RawMat Starting Material: 2-Bromo-4-methylphenylhydrazine Reaction Fischer Indole Synthesis (+ Ketone) RawMat->Reaction Target Target: 7-Bromo-3,5-dimethylindole Reaction->Target Major Impurity1 Impurity A: 4-Bromo Regioisomer Reaction->Impurity1 Steric Leak (1-3%) Impurity2 Impurity B: Des-bromo Analog Reaction->Impurity2 Reduction Side-Rxn Method1 Detection: HPLC (Phenyl-Hexyl) Target->Method1 Impurity1->Method1 Separation Critical Method2 Detection: LC-MS (Mass Filter) Impurity2->Method2 m/z 223 vs 301

Qualification of In-House Secondary Standards

If a Class A CRM is unavailable (common for niche intermediates like 7-Bromo-3,5-dimethyl-1H-indole), you must generate a Secondary Reference Standard . Follow this ICH Q7-aligned workflow:

  • Sourcing: Purchase 5g of the highest purity commercial reagent available (Class C).

  • Purification: Recrystallize from Ethanol/Water (9:1). Indoles crystallize well from aqueous alcohols, rejecting polar impurities.

  • Homogeneity: Grind the crystals to a fine powder and blend.

  • Characterization (The "Mass Balance" Approach):

    • Calculate Purity =

      
      .
      
    • Organic Impurities: Determined by HPLC (Protocol A).

    • Water: Determined by Karl Fischer Titration (expect < 0.5%).

    • Solvents: Determined by GC-Headspace.

  • Documentation: Generate a Certificate of Analysis (CoA) with an expiration date of 1 year, stored at -20°C protected from light (indoles oxidize to isatins over time).

References

  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][2] (2000).[1] Retrieved from [Link]

  • International Council for Harmonisation (ICH). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology.[3] (2005).[1][4][5] Retrieved from [Link]

  • Humphrey, G. R., & Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. (2006).[4][6][7] (Contextual grounding for Fischer/Bartoli synthesis impurities).

  • Popowycz, F., et al. Synthesis and reactivity of 7-azaindoles. (2001).[3][4][5] (Analogous chemistry for halogenated indole reactivity and impurity formation).

Sources

UV-Vis absorption maxima of 3,5-dimethyl-7-bromoindole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the UV-Vis Absorption Maxima of 3,5-dimethyl-7-bromoindole and a Comparative Analysis with Related Indole Derivatives

The Indole Chromophore: A Spectroscopic Overview

The indole ring system is the fundamental chromophore responsible for the characteristic UV absorption of tryptophan and numerous synthetic derivatives.[1] Its UV-Vis spectrum is dominated by electronic transitions within the aromatic π-system. These transitions, primarily π → π*, give rise to distinct absorption bands. The two most prominent bands in the spectrum of the parent indole molecule are often referred to as the 1La and 1Lb bands, a notation borrowed from Platt's model of polycyclic aromatic hydrocarbons. These bands are sensitive to substitution on the indole ring and the polarity of the solvent.[2][3]

For the parent indole molecule, the primary absorption maximum (λmax) is observed at approximately 270 nm.[4][5] This value serves as a crucial baseline for understanding the electronic effects of various substituents.

Predicting the Absorption Maxima of 3,5-dimethyl-7-bromoindole

To predict the λmax of 3,5-dimethyl-7-bromoindole, we must consider the individual and collective effects of the methyl and bromo substituents on the indole chromophore.

  • Methyl Groups (Electron-Donating): Alkyl groups, such as methyl (-CH₃), are weakly electron-donating through an inductive effect. This electron donation to the aromatic ring slightly raises the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO). The result is a smaller HOMO-LUMO gap, which leads to a shift in the absorption maximum to a longer wavelength, an effect known as a bathochromic or "red" shift.[6] Computational studies on 3-methylindole confirm this trend.[7]

  • Bromo Group (Electron-Withdrawing and Donating Effects): The bromine atom at the 7-position exerts two opposing electronic effects:

    • Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the ring through the sigma bond (inductive effect). This effect would typically lower the HOMO energy, leading to a hypsochromic or "blue" shift (to shorter wavelengths).

    • Mesomeric Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the aromatic π-system (resonance or mesomeric effect). This electron donation raises the HOMO energy, causing a bathochromic shift.

For halogens, the mesomeric effect often outweighs the inductive effect in determining the position of the π → π* transition. Therefore, the bromine atom is expected to contribute to an overall bathochromic shift.

Predicted Outcome: The combined electron-donating effects of the two methyl groups and the net bathochromic contribution of the bromine atom will likely result in a λmax for 3,5-dimethyl-7-bromoindole that is significantly red-shifted compared to the parent indole. We can anticipate an absorption maximum in the range of 280-300 nm.

Comparative Data of Substituted Indoles

To substantiate our prediction, a comparison with experimentally determined λmax values for related indole derivatives is essential. The following table summarizes this data.

CompoundSubstituentsλmax (nm)Expected Shift vs. IndoleReference
IndoleNone~270Baseline[4][5]
5-Methylindole5-CH₃296 (in blue product)Bathochromic[8]
5-Bromoindole5-BrNot specified, but benzyl ring substitutions lift degeneracyBathochromic[2]
7-Methylindole7-CH₃Not specified directly, but pyrrole ring derivatives show tandem shiftsBathochromic[2]
3,5-dimethyl-7-bromoindole 3-CH₃, 5-CH₃, 7-Br ~280-300 (Predicted) Bathochromic N/A

Standardized Protocol for UV-Vis Analysis

To empirically determine the λmax of 3,5-dimethyl-7-bromoindole, the following self-validating experimental protocol is recommended.

Materials and Equipment
  • UV-Vis Spectrophotometer (e.g., Cary 100 Bio or similar)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

  • Synthesized 3,5-dimethyl-7-bromoindole

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Prepare Stock Solution Accurately weigh compound and dissolve in spectroscopic grade solvent. B 2. Prepare Working Solutions Perform serial dilutions to create a range of concentrations. A->B C 3. Warm-up Spectrophotometer Allow lamps to stabilize for ~20 mins. D 4. Baseline Correction Use a cuvette with the pure solvent to set a baseline. C->D E 5. Measure Absorbance Measure the absorbance of each working solution from low to high concentration. D->E F 6. Identify λmax Plot Absorbance vs. Wavelength. The peak of the curve is λmax. G 7. Beer-Lambert Plot Plot Absorbance at λmax vs. Concentration to determine molar absorptivity. F->G G cluster_Subs Substituent Effects Indole Indole (Parent Chromophore) λmax ≈ 270 nm CH3 {3,5-dimethyl|-CH₃ groups|+I Effect (Inductive) Electron Donating} Indole->CH3 Adds e⁻ density Br {7-bromo|-Br atom|+M > -I Effect Net Electron Donating} Indole->Br Adds e⁻ density Result {3,5-dimethyl-7-bromoindole|Combined Bathochromic Shift|Predicted λmax ≈ 280-300 nm} CH3->Result Br->Result

Caption: Influence of substituents on the indole chromophore's absorption.

Conclusion

While a definitive experimental value for the is not currently documented, a robust prediction can be made based on established spectroscopic principles. The electron-donating characteristics of the two methyl groups and the net mesomeric effect of the bromine atom are expected to induce a significant bathochromic shift relative to the parent indole (λmax ≈ 270 nm). The predicted λmax for 3,5-dimethyl-7-bromoindole lies in the 280-300 nm range. This guide provides both the theoretical framework for this prediction and a detailed experimental protocol for its empirical verification, serving as a valuable resource for researchers working with novel indole derivatives.

References

  • Liu, Y., et al. (2015). Biotransformation of Indole and Its Derivatives by a Newly Isolated Enterobacter sp. M9Z. ResearchGate. Available at: [Link]

  • Parr, A. S., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society. Available at: [Link]

  • Parr, A. S., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. National Institutes of Health. Available at: [Link]

  • Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. Available at: [Link]

  • Clark, J. (2023). Using UV-visible Absorption Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Roy, A. (2014). Calculated UV-absorbance spectra for 3 methyl indol (3MI) and indole. ResearchGate. Available at: [Link]

  • Fessenden, R. J., & Fessenden, J. S. (1983). Solvent Effects in the Fluorescence of Indole and Substituted Indoles. The Journal of Organic Chemistry. Available at: [Link]

  • Catalán, J., et al. (2021). Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. The Journal of Chemical Physics. Available at: [Link]

  • Ghosh, A., & Misra, R. (2022). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. Available at: [Link]

  • Ashen-Garry, D. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. Available at: [Link]

  • Chemistry For Everyone. (2023). How To Perform UV Vis Spectroscopy?. YouTube. Available at: [Link]

  • Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Research Data Australia. Available at: [Link]

  • Karaca, C., et al. (2025). Substituent and Solvent Effects on the UV/Vis Absorption Spectrum of the Photoactive Yellow Protein Chromophore. ResearchGate. Available at: [Link]

  • Al-Shiekh, M. A., et al. (2014). Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. IJISET. Available at: [Link]

  • Sivaraman, J., et al. (2012). Solvent effect profiles of absorbance and fluorescence spectra of some indole based chalcones. PubMed. Available at: [Link]

  • Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. National Institutes of Health. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Bromo-3,5-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

7-Bromo-3,5-dimethyl-1H-indole is a specialized halogenated heterocyclic building block used primarily in medicinal chemistry for structure-activity relationship (SAR) studies.[1][2][3]

While specific toxicological data (LD50) for this precise derivative may be limited in public registries, structural read-across from 7-bromoindole and similar halogenated indoles dictates that we treat this compound with elevated caution. The presence of the bromine atom at the C7 position increases the compound's lipophilicity compared to the parent indole, potentially enhancing skin absorption rates.

Core Hazard Profile (Derived):

  • Signal Word: WARNING

  • Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory Irritation (H335).

  • Hidden Risk: Halogenated heterocycles are frequent sensitizers. Repeated low-level exposure can lead to acquired hypersensitivity.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" advice is often insufficient for halogenated organic synthesis. The following matrix explains the causality behind every PPE choice to ensure compliance and safety.

Body AreaRecommended PPETechnical Rationale (The "Why")
Hand Protection Double Nitrile Gloves (min 4 mil outer / 4 mil inner)Permeation Kinetics: Halogenated organics can degrade standard latex or thin nitrile faster than non-halogenated solvents. Double gloving creates a sacrificial outer layer; if the outer glove is compromised (splash), the inner glove protects during doffing.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Particulate Risk: As a solid, static electricity can cause fine dust to "jump" during weighing. Safety glasses with side shields leave gaps; goggles form a seal against airborne particulates and potential splashes if in solution.
Respiratory Fume Hood (Face velocity 80–100 fpm)Inhalation Toxicity: The H335 hazard code indicates respiratory tract irritation. Engineering controls (hood) are superior to PPE (respirators). Use N95 only if weighing outside a hood (not recommended).
Body Defense Lab Coat (Cotton/Poly Blend) + Tyvek Sleeves Wrist Gap Vulnerability: The gap between the glove cuff and lab coat sleeve is the most common exposure point. Disposable Tyvek sleeves bridge this gap, preventing dust accumulation on the wrists.

Visual Logic: PPE Selection & Workflow

The following decision tree guides researchers through the PPE selection process based on the physical state of the chemical (Solid vs. Solution), ensuring the protocol adapts to the immediate risk.

PPE_Decision_Tree Start Handling 7-Bromo-3,5-dimethyl-1H-indole State_Check Current Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Weighing/Transfer Solution Dissolved in Organic Solvent State_Check->Solution Reaction/Workup Risk_Solid Risk: Airborne Dust & Static Solid->Risk_Solid Risk_Soln Risk: Splash & Skin Absorption Solution->Risk_Soln Action_Solid Protocol A: 1. Anti-static gun usage 2. Balance enclosure/Hood 3. N95 backup if open bench Risk_Solid->Action_Solid Action_Soln Protocol B: 1. Double Nitrile Gloves 2. Chemical Splash Goggles 3. Fume Hood Sash Lowered Risk_Soln->Action_Soln

Figure 1: Adaptive PPE decision tree based on the physical state of the intermediate.

Operational Protocols

A. Weighing & Transfer (Critical Step)

Context: Indoles are often fluffy solids prone to static charge.

  • Engineering Control: Place the analytical balance inside a fume hood or a dedicated powder weighing enclosure.

  • Static Management: Use an ionizing fan or anti-static gun on the spatula and weighing boat before touching the compound. This prevents the powder from repelling off the spatula and becoming airborne.

  • Technique: Use the "tap-and-settle" method. Do not dump.

B. Solubilization & Reaction
  • Solvent Choice: When dissolving in DCM (Dichloromethane) or DMF, remember that these solvents act as vehicles , carrying the halogenated indole through the skin barrier faster than the solid alone.

  • Glove Discipline: If a splash occurs on the outer glove, change it immediately .[4] Do not wait. The permeation clock starts the moment of contact.

C. Spill Response (Solid)
  • Do NOT sweep vigorously. This creates an aerosol.

  • Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.

  • Wipe inward from the perimeter to the center.

  • Dispose of all cleanup materials as Halogenated Hazardous Waste .

Waste Disposal & Logistics

Proper disposal is a legal and safety requirement.[2] Because this molecule contains Bromine, it must be segregated from standard organic waste streams.

Waste StreamClassificationContainer LabelingReason for Segregation
Solid Waste Hazardous Solid (Halogenated)Green Label (or site specific for Halogenated)Incineration of halogenated solids requires scrubbers to neutralize acidic gases (HBr) formed during combustion.
Liquid Waste Halogenated Organic SolventGreen Label / "Halo-Solvent"Mixing halogenated waste with non-halogenated waste (e.g., Acetone) forces the entire volume to be treated as halogenated, significantly increasing disposal costs (~2x cost).
Sharps/Glass Contaminated SharpsYellow/Red BinIf a pipette tip touches the solution, it must be off-gassed in the hood before disposal to prevent volatile emissions in the bin.

Emergency Response Workflow

In the event of exposure, immediate action mitigates long-term sensitization risks.

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Flush_Skin 1. Remove Contaminated Clothing 2. Flush water 15 min 3. Soap (No scrubbing) Skin->Flush_Skin Flush_Eye 1. Eye Wash Station 2. Hold eyelids open 3. Flush 15 min Eye->Flush_Eye Fresh_Air 1. Move to Fresh Air 2. Seek Medical Attn Inhale->Fresh_Air Report Report to EHS & File Incident Report Flush_Skin->Report Flush_Eye->Report Fresh_Air->Report

Figure 2: Immediate response logic for exposure events.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200).

  • Thermo Fisher Scientific. (2021). 7-Bromoindole Safety Data Sheet (SDS). (Used for structural read-across/analogous hazard identification).

  • Ansell Healthcare. Chemical Resistance Guide: Permeation & Degradation Data. (Source for Nitrile vs. Halogenated Organic compatibility).

Sources

×

Retrosynthesis Analysis

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7-Bromo-3,5-dimethyl-1H-indole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.